Idarubicin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDZDZNSLXDNA-TZNDIEGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57852-57-0 (Hydrochloride) | |
| Record name | Idarubicin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023142 | |
| Record name | Idarubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Idarubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.72e-01 g/L | |
| Record name | Idarubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58957-92-9 | |
| Record name | Idarubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58957-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idarubicin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idarubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Idarubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDARUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRP63D75JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Idarubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Idarubicin in Acute Myeloid Leukemia (AML) Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of idarubicin, a potent anthracycline antibiotic, in the context of Acute Myeloid Leukemia (AML). This compound is a cornerstone of AML chemotherapy regimens, and a detailed understanding of its mode of action is critical for ongoing research, the development of novel therapeutic strategies, and overcoming drug resistance.
Core Mechanisms of Action
This compound exerts its cytotoxic effects on AML cells through a multi-pronged attack targeting fundamental cellular processes. The primary mechanisms include:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This physical obstruction disrupts the normal functioning of enzymes involved in DNA replication and transcription, leading to the inhibition of these vital processes.
-
Topoisomerase II Inhibition: this compound stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA torsional stress during replication. By preventing the re-ligation of the DNA strands, this compound leads to the accumulation of double-strand breaks, a form of DNA damage that is highly toxic to the cell.[1]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the this compound structure can undergo redox cycling, leading to the production of reactive oxygen species (ROS). This surge in ROS induces oxidative stress, causing damage to DNA, lipids, and proteins, further contributing to cellular demise.
These actions collectively trigger downstream signaling pathways that culminate in cell cycle arrest and programmed cell death (apoptosis).
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data related to the efficacy of this compound in AML cells.
| Cell Line | IC50 (nM) | Reference |
| K562 | 4.7 ± 1.3 | [2] |
| MOLM-14 | 2.6 ± 0.9 | [2] |
| HL-60 | Data not available in provided search results | |
| KG-1a | Data not available in provided search results | |
| OCI-AML3 | Data not available in provided search results |
Table 1: IC50 Values of this compound in Various AML Cell Lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Parameter | Value | Method | Reference |
| Binding Constant (K) | 5.14 x 10^5 M⁻¹ | UV-Vis Spectrophotometry | [3] |
| Binding Constant (K) | 5.8 x 10^5 M⁻¹ | Fluorescence Spectroscopy | [3] |
Table 2: DNA Binding Affinity of this compound. The binding constant (K) is a measure of the strength of the interaction between this compound and DNA.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Measurement of Reactive Oxygen Species (ROS) Production
Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay
Principle: DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.[4]
Protocol:
-
Cell Culture: Plate AML cells in a suitable culture vessel and allow them to adhere (if applicable).
-
Drug Treatment: Treat the cells with the desired concentration of this compound for the specified time. Include a vehicle-treated control group.
-
DCFH-DA Staining:
-
Washing: Remove the DCFH-DA solution and wash the cells once with serum-free medium, followed by two washes with 1x Phosphate-Buffered Saline (PBS).[5]
-
Measurement:
-
Add 1x PBS to the cells.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.[5]
-
Assessment of DNA Damage
Assay: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
Principle: This assay measures DNA single- and double-strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of AML cells treated with this compound and a control group.
-
Slide Preparation:
-
Mix the cell suspension with low melting point agarose.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour.[4]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.[4]
-
Electrophoresis: Apply a voltage of ~25 V for 20-30 minutes.[4]
-
Neutralization and Staining:
-
Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring the percentage of DNA in the comet tail using appropriate software.
-
Quantification of Topoisomerase II-DNA Cleavable Complexes
Assay: Trapped in Agarose DNA Immunostaining (TARDIS)
Principle: This assay quantifies topoisomerase II covalently bound to DNA in individual cells. Cells are embedded in agarose, and soluble proteins are removed by salt and detergent extraction, leaving behind the DNA and any covalently attached proteins. These trapped complexes are then detected by immunofluorescence.[6][7]
Protocol:
-
Cell Embedding:
-
Prepare a single-cell suspension of this compound-treated and control AML cells.
-
Mix the cells with low melting point agarose and spread a thin layer onto a microscope slide.
-
-
Lysis and Extraction:
-
Lyse the cells and extract soluble proteins by incubating the slides in a high-salt and detergent solution. This leaves the "nuclear ghosts" containing DNA and covalently bound proteins.[6]
-
-
Immunostaining:
-
Incubate the slides with a primary antibody specific for topoisomerase IIα or IIβ.
-
Wash the slides to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
DNA Staining and Mounting:
-
Counterstain the DNA with a fluorescent dye like DAPI or Hoechst.
-
Mount the slides with an anti-fade mounting medium.
-
-
Microscopy and Quantification:
-
Visualize the fluorescent signals using a fluorescence microscope.
-
Quantify the intensity of the topoisomerase II signal within each nucleus using image analysis software. The fluorescence intensity correlates with the number of trapped cleavable complexes.
-
Signaling Pathways and Visualizations
This compound-induced cellular damage triggers distinct signaling cascades leading to cell cycle arrest and apoptosis.
Apoptosis Signaling Pathway
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. The accumulation of DNA damage is a primary trigger for the intrinsic pathway, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax) and the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, the executioners of apoptosis.
Caption: this compound-induced apoptosis signaling cascade in AML cells.
Cell Cycle Arrest Signaling Pathway
The DNA damage caused by this compound activates cell cycle checkpoints, primarily at the G2/M transition, to halt cell division and allow for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis.
Caption: this compound-induced G2/M cell cycle arrest pathway in AML cells.
Experimental Workflow for Assessing this compound's Mechanism of Action
The following diagram illustrates a typical experimental workflow to investigate the multifaceted mechanism of this compound in AML cells.
Caption: A logical workflow for investigating this compound's effects on AML cells.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose triptolide in combination with this compound induces apoptosis in AML leukemic stem-like KG1a cell line by modulation of the intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Visualization and Quantification of Topoisomerase-DNA Covalent Complexes Using the Trapped in Agarose Immunostaining (TARDIS) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Technical Guide to the Cellular Uptake and Intracellular Trafficking of Idarubicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idarubicin is a potent anthracycline antibiotic and a key chemotherapeutic agent in the treatment of acute myeloid leukemia (AML).[1][2] Its efficacy is intrinsically linked to its efficient cellular uptake and specific intracellular trafficking to its primary target, nuclear DNA. As a 4-demethoxy analog of daunorubicin, its increased lipophilicity significantly enhances its ability to cross cellular membranes, resulting in higher intracellular concentrations and greater cytotoxicity compared to its parent compound.[3][4][5] This guide provides an in-depth examination of the molecular mechanisms governing this compound's journey into and within the cell, details the experimental protocols used to elucidate these pathways, and presents quantitative data and visual models to facilitate a comprehensive understanding.
Cellular Uptake of this compound: Mechanisms and Kinetics
The entry of this compound into cancer cells is a multifaceted process, involving both passive diffusion and carrier-mediated transport. Its high fat solubility allows it to readily enter cells.[4]
Mechanisms of Cellular Uptake
The primary mechanisms for this compound uptake are:
-
Passive Diffusion (Flip-Flop Mechanism): Due to its marked lipophilicity, this compound is proposed to cross the plasma membrane via a flip-flop mechanism, a process driven by its favorable partitioning into the lipid bilayer.[6]
-
Carrier-Mediated Transport: Evidence suggests the involvement of a carrier-mediated transport system.[7][8] Studies have shown that this compound uptake is temperature- and concentration-dependent. Furthermore, its uptake can be competitively inhibited by its analog daunorubicin, indicating a shared transport mechanism.[7][8] Potential transporters include nucleoside transporters and the organic cation transporter 1 (OCT1).[6]
-
Energy Dependence: The energy requirement for this compound uptake appears to be cell-type specific. In human leukemia HL60 cells, uptake was found to be partially mediated by an energy-independent carrier system. In contrast, uptake into human mononuclear cells (MNCs) was suggested to be an energy-dependent process.[7][8]
Quantitative Data on Cellular Uptake
This compound exhibits superior uptake kinetics compared to other anthracyclines, leading to significantly higher intracellular drug concentrations. Peak cellular concentrations in leukemia patients are achieved within minutes after injection and are over a hundred times greater than plasma concentrations.[5]
| Parameter | Cell Type | Value/Observation | Reference |
| Peak Cellular Concentration | Nucleated blood and bone marrow cells | Reached a few minutes after injection. | [5] |
| Intracellular vs. Plasma Conc. | Nucleated blood and bone marrow cells | >100-fold higher in cells. | [5] |
| Terminal Half-Life (Intracellular) | Nucleated blood and bone marrow cells | ~15 hours for this compound; ~72 hours for Idarubicinol (active metabolite). | [5] |
| Comparative Uptake | HL60 cells and MNCs | Uptake of this compound was greater than that of pirarubicin, daunorubicin, and adriamycin. | [7] |
| Cardiac Uptake Kinetics (Rat Heart) | Myocardial cells | Saturable, Michaelis-Menten type uptake (Km = 3.06 µM, Vmax = 46.0 µM/min). | [9] |
| Comparative Potency (In Vitro) | MOLT-4, HL60, CEM, K562 cell lines | This compound was at least twice as potent as Daunorubicin. | [10] |
| Intracellular Peak Concentration | Leukemic cells (Patients) | 70% of daunorubicin's peak, despite being given at one-fifth the dose. | [11] |
Experimental Protocols for Studying Cellular Uptake
Protocol 1: Measuring Intracellular Drug Concentration by HPLC
This method is used for the precise quantification of this compound and its metabolites within cells.
-
Cell Culture and Treatment:
-
Culture leukemia cell lines (e.g., HL60, K562) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 1 x 10⁶ cells/mL.
-
Treat cells with a defined concentration of this compound (e.g., 0.35 µM) for various time points (e.g., 0.5, 1, 2, 4 hours).[10]
-
-
Sample Preparation:
-
Harvest cells by centrifugation at 400 x g for 5 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer or through sonication.
-
Extract this compound and its metabolites from the cell lysate using a solvent mixture, such as chloroform/1-heptanol (9:1).[12]
-
Perform a re-extraction into an acidic aqueous phase (e.g., 0.1 M phosphoric acid).[12]
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 or Cyanopropyl column.[13][14]
-
Use a mobile phase, for example, consisting of 0.1 M KH₂PO₄ and tetrahydrofuran (70:30), supplemented with ion-pairing agents like sodium dodecyl sulfate and N,N-dimethyloctylamine.[14]
-
Detect the analytes using a fluorescence detector with an excitation wavelength of ~470 nm and an emission wavelength of ~580 nm.[13]
-
Quantify concentrations by comparing peak areas to a standard curve generated with known concentrations of this compound and its metabolites.
-
Protocol 2: Assessing Cellular Uptake by Flow Cytometry
This protocol leverages the intrinsic fluorescence of this compound for a rapid, semi-quantitative assessment of drug accumulation in a cell population.
-
Cell Preparation and Incubation:
-
Prepare a single-cell suspension of the desired cell line (e.g., CCRF-CEM) at a concentration of 1 x 10⁶ cells/mL.[15]
-
Incubate cells with this compound at a specific concentration and for various durations.
-
-
Staining and Washing:
-
After incubation, centrifuge the cells and wash them three times with cold PBS to remove the drug from the medium.[15]
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in PBS.
-
Analyze the cells using a flow cytometer, exciting with a 488 nm laser and detecting the emission in the appropriate channel (e.g., PE or PE-Cy5 channel).
-
Record the mean fluorescence intensity (MFI) of the cell population, which is proportional to the intracellular this compound content.
-
Intracellular Trafficking and Efflux
Once inside the cell, this compound is trafficked to various subcellular compartments, with the nucleus being its primary site of action. Its retention within the cell is a key determinant of its therapeutic efficacy.
Subcellular Localization
-
Nuclear Targeting: The primary destination for this compound is the cell nucleus. Here, it intercalates into the DNA double helix, a process that physically obstructs the action of enzymes essential for DNA replication and transcription.[1] Specifically, it inhibits topoisomerase II by stabilizing the enzyme-DNA complex, which prevents the re-ligation of DNA strands and leads to the accumulation of double-strand breaks.[1][16]
-
Mitochondrial Interaction: Like other anthracyclines, this compound can interact with mitochondria. This interaction can lead to the generation of reactive oxygen species (ROS) and the induction of the mitochondrial apoptotic pathway, characterized by a loss of mitochondrial membrane potential.[2][17][18]
-
Membrane Intercalation: Its lipophilic nature allows this compound to intercalate into cellular membranes, including the plasma membrane and organellar membranes, altering their fluidity and permeability and impairing the function of membrane-bound proteins.[1]
Efflux Mechanisms
A crucial aspect of this compound's high potency is its ability to circumvent cellular efflux mechanisms that typically confer multidrug resistance.
-
P-glycoprotein (P-gp/MDR1): Many cancer cells develop resistance by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively expel chemotherapeutic agents.[1] this compound, however, exhibits a degree of resistance to P-gp-mediated efflux compared to daunorubicin.[1][17] While some studies have linked P-gp overexpression to poor outcomes, others have found no such correlation, suggesting that this compound's high lipophilicity may allow it to bypass P-gp-mediated efflux to a significant extent.[6][19] In some cases, this compound monotherapy has been shown to overcome P-gp-related resistance in pretreated leukemia patients.[20][21]
Experimental Protocol for Studying Drug Efflux
Protocol 3: Verapamil-Sensitive Efflux Assay
This assay determines the contribution of P-gp to the efflux of this compound by using verapamil, a known P-gp inhibitor.
-
Drug Loading:
-
Incubate leukemia cells (e.g., HEL, MOLM-13) with this compound for a set period (e.g., 1 hour) to allow for drug accumulation.
-
-
Efflux Initiation:
-
Centrifuge the cells to remove the drug-containing medium.
-
Resuspend the cells in a fresh, drug-free medium.
-
Divide the cell suspension into two groups: one with and one without a P-gp inhibitor (e.g., 50 µM verapamil).[6]
-
-
Time-Course Analysis:
-
Take aliquots of cells at various time points (e.g., 0, 15, 30, 60 minutes).
-
Immediately wash the cells in ice-cold PBS to stop the efflux.
-
-
Quantification:
-
Determine the intracellular this compound concentration at each time point using either HPLC (Protocol 1) or flow cytometry (Protocol 2).
-
Compare the rate of drug efflux in the presence and absence of verapamil. A significantly slower efflux rate in the presence of verapamil indicates P-gp-mediated transport.
-
Downstream Signaling and Cytotoxicity
This compound's interaction with its intracellular targets triggers a cascade of signaling events, culminating in cell cycle arrest and programmed cell death (apoptosis).
Molecular Mechanisms of Action
The cytotoxic effects of this compound are multifaceted:
-
Topoisomerase II Poisoning: By stabilizing the DNA-topoisomerase II cleavable complex, this compound induces irreversible DNA double-strand breaks.[1][22]
-
DNA Intercalation: It inserts between DNA base pairs, distorting the helix and interfering with DNA replication and transcription.[1]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in this compound's structure undergoes redox cycling, producing ROS. This leads to oxidative stress, causing damage to DNA, lipids, and proteins.[1][23]
-
Histone Eviction: Like other anthracyclines, it can induce the removal of histones from chromatin, disrupting chromatin structure and gene regulation.[4]
Apoptosis Induction Pathways
The cellular damage inflicted by this compound activates apoptotic signaling pathways.
-
DNA Damage Response (DDR): The accumulation of DNA double-strand breaks is recognized by cell cycle checkpoints, particularly at the G2/M transition and in the S phase.[1] If the damage is beyond repair, the cell is directed to undergo apoptosis.[1]
-
Mitochondrial (Intrinsic) Pathway: this compound induces a time-dependent loss of mitochondrial membrane potential, an increase in intracellular calcium levels, and the activation of executioner caspase-3, key events in the intrinsic apoptotic pathway.[2][17]
Visualization of Pathways and Workflows
Caption: Overall mechanism of this compound action from uptake to apoptosis.
Caption: Experimental workflow for studying cellular uptake of this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. The induction of apoptosis by daunorubicin and this compound in human trisomic and diabetic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. Transport Mechanisms of this compound, an Anthracycline Derivative, in Human Leukemia HL60 Cells and Mononuclear Cells, and Comparison with Those of Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport mechanisms of this compound, an anthracycline derivative, in human leukemia HL60 cells and mononuclear cells, and comparison with those of its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein inhibitors enhance saturable uptake of this compound in rat heart: pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound and daunorubicin regarding intracellular uptake, induction of apoptosis, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the intracellular pharmacokinetics of daunorubicin and this compound in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved HPLC method for therapeutic drug monitoring of daunorubicin, this compound, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic analysis of this compound and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. The induction of apoptosis by daunorubicin and this compound in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemotherapeutic Drugs and Mitochondrial Dysfunction: Focus on Doxorubicin, Trastuzumab, and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. This compound monotherapy in multiply pretreated leukemia patients: response in relation to P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.uni-luebeck.de [research.uni-luebeck.de]
- 22. Formation and longevity of this compound-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Idarubicin Hydrochloride in DMSO: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of idarubicin hydrochloride when dissolved in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from various sources into a comprehensive resource. It includes quantitative solubility and stability data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.
Executive Summary
This compound hydrochloride, a potent anthracycline antibiotic and topoisomerase II inhibitor, is a cornerstone in the treatment of acute myeloid leukemia.[1][2] Its utility in preclinical and in vitro research often necessitates dissolution in a non-aqueous solvent, with DMSO being a common choice. This guide elucidates the key parameters of this compound hydrochloride's solubility and stability in DMSO, providing a foundational understanding for its effective use in a laboratory setting.
Solubility in DMSO
This compound hydrochloride exhibits high solubility in DMSO. However, reported values vary across different suppliers and methodologies. It is crucial to note that the use of fresh, anhydrous DMSO is recommended, as moisture absorption can reduce solubility.[3]
Table 1: Reported Solubility of this compound Hydrochloride in DMSO
| Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| ~10 mg/mL | ~18.73 mM | Cayman Chemical[4], Sigma-Aldrich[5][6] |
| ≥26.7 mg/mL | ≥50.00 mM | RayBiotech[7] |
| 83.33 mg/mL | 156.06 mM | MedChemExpress[8] |
| 100 mg/mL | 187.28 mM | Selleck Chemicals[3] |
Note: The molecular weight of this compound hydrochloride is 533.95 g/mol .
For achieving maximum solubility in aqueous buffers, it is recommended to first dissolve this compound hydrochloride in DMSO and then dilute with the aqueous buffer of choice.[4]
Experimental Protocol: Determination of Equilibrium Solubility in DMSO
This protocol outlines a general method for determining the equilibrium solubility of this compound hydrochloride in DMSO, based on standard laboratory procedures.
Objective: To determine the saturation concentration of this compound hydrochloride in DMSO at a specified temperature.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound hydrochloride powder to a known volume of anhydrous DMSO in a sealed vial.
-
Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the supersaturated solution at a high speed to pellet the excess solid.
-
Sample Preparation: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. The peak area of this compound hydrochloride is compared to a standard curve prepared from known concentrations of the compound.
-
Calculation: The solubility is calculated by multiplying the concentration of the diluted sample by the dilution factor.
Workflow for Solubility Determination
Caption: A stepwise workflow for determining the equilibrium solubility of this compound hydrochloride in DMSO.
Stability in DMSO
The stability of this compound hydrochloride in DMSO is dependent on storage conditions, particularly temperature and duration.
Storage of Stock Solutions
For long-term storage, it is recommended to store stock solutions of this compound hydrochloride in DMSO at low temperatures.
Table 2: Recommended Storage Conditions and Stability of this compound Hydrochloride in DMSO
| Storage Temperature | Duration | Source |
| -20°C | 1 month | Selleck Chemicals[3] |
| -20°C | 6 months (sealed, away from moisture and light) | MedChemExpress[8] |
| -80°C | 1 year | Selleck Chemicals[3], MedChemExpress[8] |
It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] The solid form of this compound hydrochloride is stable for at least four years when stored at -20°C.[4]
Degradation Profile
Forced degradation studies have shown that this compound is unstable under certain conditions. It degrades in acidic and alkaline hydrolysis and through oxidation.[9] Prolonged contact with alkaline solutions will lead to decomposition.[10] Dilute solutions may be sensitive to light, and it is recommended to protect them from light.[10]
Experimental Protocol: Stability Assessment of this compound Hydrochloride in DMSO
This protocol provides a framework for assessing the stability of this compound hydrochloride in DMSO under specific storage conditions.
Objective: To evaluate the chemical stability of an this compound hydrochloride stock solution in DMSO over time at various temperatures.
Materials:
-
This compound hydrochloride stock solution in DMSO (e.g., 10 mg/mL)
-
Anhydrous DMSO
-
Amber vials with screw caps
-
Temperature-controlled storage units (e.g., -20°C and -80°C freezers, refrigerator at 4°C, and a benchtop at room temperature)
-
HPLC system with a UV detector
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound hydrochloride in anhydrous DMSO at a known concentration. Aliquot the solution into multiple amber vials.
-
Storage: Store the vials at different temperatures: -80°C, -20°C, 4°C, and room temperature (protected from light).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
Analysis: At each time point, retrieve a vial from each storage condition. Allow the sample to thaw and equilibrate to room temperature. Dilute the sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the sample into the HPLC system. The stability-indicating method should be capable of separating the intact this compound hydrochloride from its potential degradation products.
-
Data Evaluation: The stability is determined by calculating the percentage of the initial this compound hydrochloride concentration remaining at each time point. The appearance of new peaks in the chromatogram indicates degradation.
Workflow for Stability Assessment
Caption: A procedural workflow for evaluating the stability of this compound hydrochloride in DMSO.
Mechanism of Action: Signaling Pathway
This compound hydrochloride exerts its cytotoxic effects primarily through two mechanisms: DNA intercalation and inhibition of topoisomerase II.[1][2][11][12] This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger cell cycle arrest and apoptosis.[1] Additionally, this compound can generate reactive oxygen species (ROS), contributing to cellular damage.[1][2]
Signaling Pathway of this compound
Caption: The mechanism of action of this compound, leading to cancer cell death.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound hydrochloride in DMSO. The high solubility of this compound hydrochloride in DMSO makes it a suitable solvent for preparing stock solutions for in vitro studies. However, researchers must be mindful of the variability in reported solubility values and the importance of using anhydrous DMSO. For optimal stability, stock solutions should be stored in aliquots at -80°C and protected from light. The provided protocols offer a framework for laboratories to conduct their own assessments of solubility and stability, ensuring the integrity of their experimental results. A thorough understanding of these parameters is critical for the accurate and effective use of this compound hydrochloride in research and development.
References
- 1. Characterization of degradation products of this compound through LC-UV, MS(n) and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. who.int [who.int]
- 8. tsijournals.com [tsijournals.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. files.upei.ca [files.upei.ca]
In vitro activity of Idarubicin against different cancer cell lines
An In-Depth Technical Guide to the In Vitro Activity of Idarubicin Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (4-demethoxydaunorubicin) is a potent anthracycline antibiotic widely utilized in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML).[1] Its lipophilic nature facilitates rapid cellular uptake and nuclear localization, where it exerts its cytotoxic effects.[2][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of cancer cell lines. It includes quantitative data on its cytotoxic potency, detailed experimental protocols for assessing its activity, and visualizations of its core mechanisms of action and related experimental workflows.
Core Mechanism of Action
This compound's primary mode of action involves a multi-faceted attack on DNA integrity and cellular replication processes. The key mechanisms are:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This physical distortion interferes with the molecular machinery of replication and transcription.[3][4]
-
Topoisomerase II Inhibition: The drug forms a stable ternary complex with DNA and the topoisomerase II enzyme.[3][4] This prevents the re-ligation of the double-strand breaks that topoisomerase II creates to relieve torsional strain, leading to the accumulation of permanent DNA damage.[3][5]
-
Generation of Reactive Oxygen Species (ROS): Through redox cycling, the quinone moiety in this compound's structure generates free radicals.[3][6] This induces significant oxidative stress, causing further damage to DNA, lipids, and proteins, and contributing to the activation of cell death pathways.[2][6][7]
These actions collectively trigger cell cycle arrest and initiate programmed cell death, or apoptosis, which is the ultimate driver of its anticancer effect.[3][6]
Quantitative Data: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound against various cancer cell lines as reported in the literature.
Table 1: Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 Value | Notes | Source(s) |
|---|---|---|---|---|
| K-562 | Chronic Myeloid Leukemia (CML) | 4.7 ± 1.3 nM | 72h exposure | [8] |
| K-562 | Chronic Myeloid Leukemia (CML) | 0.41 µg/mL (~770 nM) | - | [9] |
| MOLM-14 | Acute Myeloid Leukemia (AML) | 2.6 ± 0.9 nM | 72h exposure | [8] |
| NALM-6 | Acute Lymphoblastic Leukemia (ALL) | 12 nM | 24h exposure, [3H]thymidine uptake assay | [10][11] |
| HL-60 | Acute Promyelocytic Leukemia (APL) | LC50 value reported, sensitive line | 72h exposure | [12] |
| HEL | Acute Myeloid Leukemia (AML) | LC50 value reported | 72h exposure | [12] |
| U937 | Histiocytic Lymphoma | IC50 reported for combination studies | 24h exposure | [13] |
| SKM-1 | Acute Myeloid Leukemia (AML) | IC50 reported for combination studies | 24h exposure |[13] |
Table 2: Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 Value | Notes | Source(s) |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 3.3 ± 0.4 ng/mL (~6.2 nM) | 24h exposure, monolayer culture | [1][14] |
| MCF-7 | Breast Adenocarcinoma | 7.9 ± 1.1 ng/mL (~14.8 nM) | 24h exposure, multicellular spheroids | [1][14] |
| U-87MG | Glioblastoma | >90% cell death at 3 µg/mL | 30 min exposure | [15] |
| 4 Human GB lines | Glioblastoma | >90% cell death at 3 µg/mL | 30 min exposure |[15][16] |
Note: IC50 values can vary significantly based on the experimental assay used (e.g., MTT, XTT, CellTiter-Glo), exposure duration, and specific culture conditions.
This compound-Induced Apoptosis Signaling Pathway
The DNA damage and oxidative stress induced by this compound converge on the intrinsic (mitochondrial) pathway of apoptosis. This process involves the activation of a cascade of cysteine proteases known as caspases, which execute the cell death program.
-
Initiation: DNA double-strand breaks and high levels of ROS act as initial stress signals.
-
Mitochondrial Activation: These signals lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6] This disrupts the mitochondrial outer membrane potential.[17]
-
Caspase Cascade: The compromised mitochondria release cytochrome c, which contributes to the formation of the apoptosome and the activation of initiator caspases (e.g., Caspase-9). These, in turn, cleave and activate effector caspases, most notably Caspase-3.[18][19]
-
Execution: Activated Caspase-3 cleaves critical cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell dismantling.[18]
References
- 1. This compound and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Anthracycline, Induces Oxidative DNA Damage in the Presence of Copper (II) | Anticancer Research [ar.iiarjournals.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. This compound-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Equipotent doses of daunorubicin and this compound for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Sequential combination of decitabine and this compound synergistically enhances anti-leukemia effect followed by demethylating Wnt pathway inhibitor promoters and downregulating Wnt pathway nuclear target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Intra-Arterial Delivery of this compound in Two Patients with Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intra-Arterial Delivery of this compound in Two Patients with Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The induction of apoptosis by daunorubicin and this compound in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MPA increases this compound-induced apoptosis in chronic lymphatic leukaemia cells via caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.uniupo.it [research.uniupo.it]
Introduction: The Rationale for Novel Idarubicin Analogs
An In-depth Technical Guide to the Discovery and Synthesis of Novel Idarubicin Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel analogs of this compound, a potent anthracycline used in cancer chemotherapy. The document details the rationale behind developing new analogs, focusing on strategies to overcome limitations such as drug resistance and dose-dependent cardiotoxicity. It includes detailed experimental methodologies, quantitative data from recent studies, and visualizations of key pathways and workflows.
This compound is a key chemotherapeutic agent, particularly in the treatment of acute myeloid leukemia (AML).[1][2] It is a 4-demethoxy analog of daunorubicin, a structural modification that increases its lipophilicity and cellular uptake.[3] Like other anthracyclines, this compound's clinical use is hampered by significant side effects, including cumulative dose-dependent cardiotoxicity and the development of drug resistance, often mediated by efflux pumps like P-glycoprotein (ABCB1).[4][5][6]
The primary mechanisms of action for clinically used anthracyclines like this compound involve DNA intercalation and the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.[1][7][8] However, recent research has revealed that these DNA-damaging activities are also linked to their severe side effects.[9][10] A second, independent mechanism—histone eviction from chromatin—has been identified.[3][9] Analogs that selectively induce histone eviction without causing DNA damage are promising candidates for safer and more effective cancer therapies. This has spurred research into novel analogs that can uncouple these two cytotoxic mechanisms and circumvent resistance.[6][9]
Dueling Mechanisms of Action: DNA Damage vs. Histone Eviction
The cytotoxic effects of anthracyclines are driven by two primary pathways. The classical pathway, associated with this compound and Doxorubicin, is centered on DNA damage. A newer class of analogs, however, functions primarily through chromatin damage via histone eviction, a mechanism that appears to be delinked from the severe side effects of traditional anthracyclines.[6][9]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Chemotherapy - Wikipedia [en.wikipedia.org]
- 9. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Idarubicin Administration in Mouse Models of Leukemia
These application notes provide detailed protocols for the administration of Idarubicin in preclinical mouse models of leukemia. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and hematology.
Overview and Mechanism of Action
This compound is an anthracycline antineoplastic agent used in the treatment of acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the intercalation into DNA and the inhibition of the enzyme topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and causing DNA double-strand breaks.[1] The accumulation of DNA damage triggers cell cycle arrest and ultimately induces programmed cell death (apoptosis) in rapidly dividing cancer cells.[1] this compound is often used in combination with other chemotherapeutic agents, such as cytarabine, to enhance its anti-leukemic effects.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the key steps in the signaling pathway initiated by this compound, leading to apoptosis in leukemia cells.
Experimental Protocols
Murine Leukemia Models
Several mouse models can be utilized for studying the efficacy of this compound, including syngeneic models and xenograft models using human leukemia cell lines.
Commonly Used Leukemia Cell Lines:
-
P388: A murine leukemia cell line.
-
WEHI-3B: A murine myelomonocytic leukemia cell line.[2]
-
HL-60, K-562, MOLM13, MOLT-4: Human leukemia cell lines for xenograft models.
Mouse Strains:
-
Syngeneic Models: DBA/2 or BALB/c mice are often used for the P388 and WEHI-3B cell lines, respectively.
-
Xenograft Models: Immunocompromised mice such as NOD/SCID or NSG mice are required for the engraftment of human leukemia cell lines.
Preparation and Administration of this compound
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution or 5% dextrose solution
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Protocol for Intravenous Administration:
-
Reconstitution: Aseptically reconstitute the this compound hydrochloride powder with sterile 0.9% saline or 5% dextrose to a desired stock concentration (e.g., 1 mg/mL). Protect the solution from light.
-
Dosage Calculation: Calculate the required volume of this compound solution based on the individual mouse's body weight and the desired dose (see Table 1 for examples).
-
Dilution: Dilute the calculated volume of the this compound stock solution with sterile saline to a final injection volume suitable for intravenous administration in mice (typically 100-200 µL).
-
Animal Restraint: Properly restrain the mouse.
-
Intravenous Injection: Administer the this compound solution via intravenous injection into the lateral tail vein. The injection should be given slowly over 1-2 minutes.
Caution: this compound is a potent cytotoxic agent and should be handled with appropriate safety precautions.
Assessment of Treatment Efficacy
2.3.1. Survival Analysis
-
Leukemia Induction: Inoculate mice with a predetermined number of leukemia cells intravenously.
-
Treatment Initiation: Begin this compound treatment at a specified time point after leukemia cell inoculation.
-
Monitoring: Monitor the mice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy, hind-limb paralysis).
-
Euthanasia: Euthanize mice when they reach a humane endpoint (e.g., >20% weight loss, inability to access food or water, severe lethargy).
-
Data Analysis: Record the date of death or euthanasia for each mouse. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment groups.
2.3.2. Quantification of Leukemia Burden by Flow Cytometry
-
Sample Collection: At specified time points, collect peripheral blood, bone marrow, and spleen from euthanized mice.
-
Single-Cell Suspension: Prepare single-cell suspensions from the collected tissues.
-
Peripheral Blood: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Perform red blood cell lysis.
-
Bone Marrow: Flush the femur and tibia with PBS or RPMI media.
-
Spleen: Mechanically dissociate the spleen and pass through a cell strainer.
-
-
Antibody Staining: Stain the cells with fluorescently conjugated antibodies specific for leukemia markers (e.g., GFP if using fluorescently labeled cells, or specific cell surface markers like CD45, c-Kit, Gr-1 for murine leukemia).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the leukemia cell population to determine its percentage within the total viable cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound efficacy in a mouse model of leukemia.
Quantitative Data
The following tables summarize exemplary quantitative data for this compound administration in mouse models of leukemia.
Table 1: this compound Dosage and Survival in Murine Leukemia Models
| Leukemia Model | Mouse Strain | This compound Dose (mg/kg) | Administration Schedule | Outcome Measure | Result |
| P388 Leukemia | DBA/2 | Optimal Dose (not specified) | Intravenous | T/C (%)* | 200-250% |
| WEHI-3B Ascites | CD-1 nude | 0.55 | Intravenous, Days 1, 4, 7 | Survival | Increased survival time compared to control |
| WEHI-3B Ascites | CD-1 nude | 0.77 | Intravenous, Days 1, 4, 7 | Survival | Increased survival time compared to control |
*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100.
Table 2: Combination Therapy with Cytarabine in the WEHI-3B Mouse Model
| Treatment Group | This compound Dose (mg/kg) | Cytarabine Dose (mg/kg) | Administration Schedule | Outcome |
| Free Drug Combination | 0.9 | 300 | Intravenous, Days 1, 4, 7 | Increased survival compared to control |
| Liposomal Formulation | 0.55 | Varies based on ratio | Intravenous, Days 1, 4, 7 | Significantly enhanced efficacy over free drug combination |
| Liposomal Formulation | 0.77 | Varies based on ratio | Intravenous, Days 1, 4, 7 | Significantly enhanced efficacy over free drug combination |
Note: The efficacy of this compound can be significantly enhanced when delivered in a liposomal formulation with cytarabine, maintaining a synergistic molar ratio.[2]
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of this compound in mouse models of leukemia. Careful consideration of the leukemia model, mouse strain, and this compound dosage regimen is crucial for obtaining robust and reproducible results. The assessment of both survival and leukemia burden provides a comprehensive evaluation of therapeutic efficacy.
References
Application Notes and Protocols for the Development of Targeted Liposomal Idararubicin Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of liposomal Idarubicin formulations designed for targeted delivery. These guidelines are intended to assist researchers in the preparation, characterization, and evaluation of these advanced drug delivery systems.
Introduction
This compound, a potent anthracycline antibiotic, is a cornerstone of chemotherapy for various hematological malignancies. However, its clinical application is often limited by dose-dependent cardiotoxicity and a lack of tumor specificity. Encapsulating this compound within liposomes offers a promising strategy to mitigate these drawbacks. Liposomal delivery systems can alter the pharmacokinetic profile of the drug, leading to prolonged circulation times and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the surface of these liposomes can be functionalized with targeting ligands to facilitate active targeting to cancer cells, thereby enhancing therapeutic efficacy and reducing off-target effects.
This document outlines the methodologies for creating both conventional and targeted liposomal this compound formulations, detailing the necessary protocols for their synthesis, characterization, and preliminary in vitro evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on liposomal this compound formulations, providing a comparative overview of different preparation methods and their outcomes.
Table 1: Physicochemical Properties of Non-Targeted Liposomal this compound Formulations
| Lipid Composition | Preparation Method | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPC/Cholesterol/DSPE-PEG2000 | Thin-film hydration & Extrusion | ~100 | ≤ 0.1 | ~ -30 | >95 | [1][2] |
| DPPC/DSPC/DSPE-PEG | Thin-film hydration & Extrusion | ~85 | - | - | - | [3][4] |
| DSPC/DSPE-PEG2000 | Thin-film hydration & Extrusion | - | - | - | - | [5] |
| Unspecified | Thin-film hydration & Extrusion | 157 | 0.25 | -50.33 | ~70 |
Table 2: Physicochemical Properties of Targeted Liposomal this compound Formulations
| Lipid Composition | Targeting Ligand | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Unspecified | Trastuzumab | 169 | 0.2 | -19.3 | ~70 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of liposomal this compound.
Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion
This is a widely used method for preparing unilamellar liposomes of a defined size.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
Chloroform
-
Hydration buffer (e.g., sucrose solution, ammonium sulfate solution)
-
This compound hydrochloride
-
Phosphate buffered saline (PBS)
Equipment:
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing or size exclusion chromatography column
Procedure:
-
Lipid Film Formation: Dissolve the lipids in chloroform in a round-bottom flask at the desired molar ratio.[6]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the chosen aqueous buffer by gentle rotation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion):
-
Subject the MLV suspension to several freeze-thaw cycles to increase the encapsulation efficiency.
-
Extrude the suspension multiple times (e.g., 10-20 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[6] This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Protocol 2: Active Drug Loading using an Ammonium Sulfate Gradient
This active loading method, also known as remote loading, is highly efficient for encapsulating amphipathic weak bases like this compound.
Procedure:
-
Prepare liposomes as described in Protocol 1, using an ammonium sulfate solution as the hydration buffer.
-
Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose or saline solution. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
Add the this compound hydrochloride solution to the liposome suspension.
-
Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 30 minutes).[1] The uncharged this compound will diffuse across the lipid bilayer and become protonated and trapped by the ammonium ions inside the liposome.
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
Protocol 3: Characterization of Liposomal Formulations
Accurate characterization is crucial to ensure the quality and reproducibility of the liposomal formulation.
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).[1]
-
Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., PBS) and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.
2. Encapsulation Efficiency:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the liposome-encapsulated drug from the free drug using a mini-column (e.g., Sephadex G-50).[1]
-
Disrupt the liposomes by adding a surfactant (e.g., Triton X-100).
-
Quantify the amount of encapsulated this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength or by HPLC.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
3. Morphology:
-
Method: Cryo-Transmission Electron Microscopy (Cryo-TEM).[1]
-
Procedure: Vitrify a thin film of the liposome suspension on a TEM grid by plunge-freezing in liquid ethane. Image the frozen-hydrated liposomes using a transmission electron microscope to observe their size, shape, and lamellarity.
Visualizations
The following diagrams illustrate key processes in the development and mechanism of action of targeted liposomal this compound.
Caption: Experimental workflow for the preparation and characterization of this compound-loaded liposomes.
Caption: Mechanism of targeted liposomal this compound delivery and action.
In Vitro Cell Viability Assay
This protocol is used to assess the cytotoxicity of the liposomal this compound formulations against cancer cell lines.
Materials:
-
Cancer cell line (e.g., HER2-overexpressing HN5 or MCF-7 cells)[7]
-
Complete cell culture medium
-
Free this compound
-
Liposomal this compound formulations
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
Equipment:
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound, non-targeted liposomal this compound, and targeted liposomal this compound. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth). Studies have shown that immunoliposomal forms of this compound can be more effective than liposomal or free drug formulations in killing cancer cells.[7]
These protocols provide a foundational framework for the development and evaluation of targeted liposomal this compound formulations. Researchers should optimize these methods based on their specific targeting strategies and experimental goals.
References
- 1. Enhanced Antitumor Efficacy of Cytarabine and this compound in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and optimization of this compound thermosensitive liposomes provides ultrafast triggered release at mild hyperthermia and improves tumor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ovid.com [ovid.com]
- 7. Potential Advantages of this compound-Loaded Trastuzumab-Coated Liposomes for Combating Head and Neck Squamous Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Idarubicin and Cytarabine Combination Therapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical data and methodologies for evaluating the combination therapy of idarubicin and cytarabine, a standard induction regimen for Acute Myeloid Leukemia (AML).[1][2][3] The synergistic effects of this combination have been explored in various preclinical models, and this document outlines the key quantitative findings, detailed experimental protocols, and relevant cellular signaling pathways.
Data Presentation: In Vitro Efficacy and Synergy
The combination of this compound and cytarabine has demonstrated synergistic cytotoxicity across a range of AML cell lines. The optimal molar ratio for achieving this synergy is a critical parameter in designing effective combination therapies.
| Cell Line | Optimal Synergistic Molar Ratio (Cytarabine:this compound) | Combination Index (CI) Value | Notes |
| Multiple Leukemia Cell Lines | 20:1 to 40:1 | <1 (Synergistic) | Synergistic effects were observed in nine leukemia cell lines (KG-1, OCI-AML-3, Kasumi-1, HL-60, MV-4-11, WEHI-3B, Molt-4, CCRF-CEM, MOLM-13).[1][2][4] |
| CCRF-CEM | 30:1 | Not explicitly stated | A dual-loaded liposomal formulation with this ratio showed enhanced antitumor efficacy.[1][4] |
| Solid Tumor Cell Lines | Variable | Not consistently synergistic | The synergistic effect was less pronounced in four solid tumor cell lines (HCT116, KP-4, TOV-21G, ES-2) compared to leukemia cell lines.[1] |
Table 1: Summary of In Vitro Synergistic Effects of Cytarabine and this compound. The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following are protocols for key experiments used to evaluate the combination of this compound and cytarabine.
Protocol 1: Cell Viability Assay (Luminescent-Based)
This protocol is adapted from a study utilizing the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxic effects of this compound and cytarabine in leukemia cell lines.[1]
Objective: To quantify the viability of leukemia cells following treatment with this compound, cytarabine, and their combination.
Materials:
-
Leukemia cell lines (e.g., CCRF-CEM, HL-60, MV-4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10-15% FBS)
-
96-well opaque-walled microplates
-
This compound hydrochloride
-
Cytarabine
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and cytarabine in DMSO.
-
For single-agent treatments, prepare serial dilutions of each drug. A typical starting concentration is 30 µM with a 3-fold dilution series for a total of 10 concentrations.[1]
-
For combination treatments, prepare mixtures of cytarabine and this compound at various molar ratios (e.g., 5:1, 10:1, 20:1, 30:1, 40:1, 50:1).[1]
-
Add the drug solutions to the respective wells. Ensure the final DMSO concentration does not exceed 0.5% (v/v). Include a DMSO-only control.
-
-
Incubation:
-
Luminescence Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 (half-maximal inhibitory concentration) for each treatment.
-
For combination treatments, calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
Protocol 2: In Vivo Murine Ascites Model
This protocol describes an in vivo efficacy study using a WEHI-3B ascites model in nude mice to evaluate a liposomal formulation of cytarabine and this compound.[1]
Objective: To assess the in vivo antitumor efficacy of combined cytarabine and this compound.
Materials:
-
Female CD-1 nude mice (5-7 weeks old)
-
WEHI-3B murine leukemia cells
-
Liposomal formulation of cytarabine and this compound (or free drug combination)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Acclimatization:
-
House the mice in a barrier environment with free access to food and water for at least one week to acclimatize.[1]
-
-
Tumor Cell Implantation:
-
Inject WEHI-3B cells intravenously into the mice to establish the leukemia model.
-
-
Treatment Administration:
-
On day 1, 4, and 7 post-tumor implantation, administer the treatment intravenously.[1]
-
Treatment groups can include:
-
-
Monitoring and Efficacy Evaluation:
-
Monitor the mice for signs of toxicity and tumor progression.
-
Record survival data for each group.
-
The primary endpoint is typically an increase in lifespan or a delay in tumor progression compared to the control group.
-
-
Ethical Considerations:
-
All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the preclinical evaluation of this compound and cytarabine combination therapy.
Figure 1: Mechanism of Action of this compound and Cytarabine. this compound intercalates into DNA and inhibits topoisomerase II, leading to DNA damage.[7][8] Cytarabine, a pyrimidine analog, inhibits DNA polymerase, thereby halting DNA synthesis.[9] Cytarabine can also activate the MAPK pathway, leading to the upregulation of the anti-apoptotic protein Mcl-1, which may contribute to drug resistance.[3]
Figure 2: Preclinical Evaluation Workflow. This diagram outlines the key steps for the in vitro and in vivo assessment of this compound and cytarabine combination therapy. The workflow progresses from cell-based assays to animal models to determine efficacy.
References
- 1. Enhanced Antitumor Efficacy of Cytarabine and this compound in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antitumor Efficacy of Cytarabine and this compound in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and this compound Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application Note and Protocols for Flow Cytometry Analysis of Apoptosis Following Idarubicin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idarubicin (IDA) is a potent anthracycline antibiotic widely utilized in chemotherapy, particularly for treating acute myeloid leukemia.[1][2][3] Its primary mechanism of action involves intercalating with DNA and inhibiting topoisomerase II, which leads to DNA damage and the induction of apoptosis, or programmed cell death.[1][3][4] Additionally, this compound can generate reactive oxygen species (ROS), further contributing to cellular stress and apoptosis.[2][4] Understanding and quantifying the apoptotic response to this compound is crucial for evaluating its efficacy and optimizing cancer treatment protocols.
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method for assessing apoptosis.[5][6] This technique allows for the differentiation of viable cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells based on changes in the plasma membrane.[5][7][8] This application note provides a detailed protocol for inducing apoptosis in a cancer cell line using this compound and subsequently analyzing the apoptotic cell population by flow cytometry.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[5][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[5][7] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[5][7] By using both Annexin V and PI, flow cytometry can distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
This compound-Induced Apoptosis Signaling Pathway
This compound triggers apoptosis through a multi-faceted mechanism primarily initiated by DNA damage and oxidative stress.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow
The overall experimental workflow for analyzing this compound-induced apoptosis by flow cytometry is outlined below.
Caption: Experimental workflow for apoptosis analysis.
Materials and Reagents
-
Cancer cell line (e.g., KG-1a, an AML cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound hydrochloride
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Detailed Experimental Protocol
1. Cell Culture and Treatment
a. Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
b. Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere or stabilize for 24 hours.
c. Prepare a stock solution of this compound in sterile DMSO or water. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
d. Treat the cells with varying concentrations of this compound (e.g., 0, 5 nM, 10 nM, 25 nM, 50 nM) for a specific time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same amount of DMSO as the highest this compound concentration).
2. Cell Harvesting
a. Following the treatment period, carefully collect the culture medium, which may contain detached apoptotic cells, into a sterile centrifuge tube.
b. Wash the adherent cells (if applicable) with PBS and detach them using a gentle method such as trypsinization or cell scraping.
c. Combine the detached cells with the collected culture medium from step 2a.
d. Centrifuge the cell suspension at 300 x g for 5 minutes.
e. Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
f. Repeat the centrifugation and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
3. Staining with Annexin V-FITC and Propidium Iodide
a. Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.
b. Add 5 µL of Annexin V-FITC to the cell suspension.
c. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
d. Add 5 µL of Propidium Iodide to the cell suspension.
e. Add 400 µL of 1X Binding Buffer to each tube.
f. Analyze the samples by flow cytometry within one hour.
4. Flow Cytometry Analysis
a. Set up the flow cytometer with the appropriate filters for FITC (emission at ~525 nm) and PI (emission at ~617 nm) detection.
b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants.
c. Acquire data for each sample, collecting at least 10,000 events per sample.
d. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in tables for easy comparison.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in KG-1a Cells after 24 hours
| This compound Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| 5 | 85.6 ± 3.5 | 10.2 ± 1.5 | 4.2 ± 0.9 |
| 10 | 72.4 ± 4.2 | 18.5 ± 2.3 | 9.1 ± 1.8 |
| 25 | 48.9 ± 5.1 | 35.7 ± 3.8 | 15.4 ± 2.5 |
| 50 | 25.3 ± 4.8 | 48.2 ± 4.1 | 26.5 ± 3.7 |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Table 2: Time-Course of Apoptosis Induction by 25 nM this compound in KG-1a Cells
| Treatment Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.8 | 2.5 ± 0.6 | 1.4 ± 0.4 |
| 12 | 78.3 ± 3.9 | 15.4 ± 2.1 | 6.3 ± 1.2 |
| 24 | 48.9 ± 5.1 | 35.7 ± 3.8 | 15.4 ± 2.5 |
| 48 | 21.5 ± 4.5 | 30.1 ± 3.5 | 48.4 ± 5.2 |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Cell damage during harvesting | Use a gentler harvesting method; ensure all solutions are cold. |
| Reagent concentration too high | Titrate Annexin V-FITC and PI to determine the optimal concentration. | |
| Weak or no Annexin V-FITC signal | Insufficient incubation time | Ensure the 15-minute incubation is performed correctly. |
| Low level of apoptosis | Increase this compound concentration or treatment time. | |
| Loss of Ca2+ in binding buffer | Use freshly prepared 1X Binding Buffer containing adequate Ca2+. | |
| High PI staining in all samples | Cells were not healthy at the start | Ensure the use of a healthy, actively growing cell culture. |
| Long delay before analysis | Analyze samples as soon as possible after staining. |
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound-induced apoptosis using Annexin V and PI staining with flow cytometry. This method is a powerful tool for researchers and drug development professionals to quantitatively assess the cytotoxic effects of this compound and to elucidate the mechanisms of drug-induced cell death. Careful adherence to the protocol and appropriate data analysis will yield reliable and reproducible results, contributing to a better understanding of the therapeutic potential of this compound.
References
- 1. youtube.com [youtube.com]
- 2. This compound-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. kumc.edu [kumc.edu]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Genes Modulating Idarubicin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idarubicin is a potent anthracycline antibiotic used in the treatment of various hematological malignancies, most notably acute myeloid leukemia (AML).[1][2][3] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA strand breaks and ultimately triggers cell death.[1][4][5] However, intrinsic and acquired resistance to this compound remains a significant clinical challenge. The advent of CRISPR-Cas9 genome-wide screening has provided a powerful tool to systematically interrogate the genome and identify genes that modulate sensitivity and resistance to chemotherapeutic agents like this compound.[6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 screening to discover genes that influence cellular responses to this compound. By identifying these genetic modulators, researchers can uncover novel drug targets, develop strategies to overcome resistance, and identify patient populations most likely to benefit from this compound treatment.
Key Concepts of CRISPR-Cas9 Drug Sensitivity Screening
CRISPR-Cas9 screening for drug sensitivity involves introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cancer cells.[6][8] This population is then treated with the drug of interest, in this case, this compound. The screen can be designed in two primary ways:
-
Negative Selection (Sensitivity Screening): Cells are treated with a moderate, consistent dose of this compound (e.g., causing 10-30% growth inhibition).[9] In this scenario, sgRNAs targeting genes whose knockout confers increased sensitivity to the drug will be depleted from the cell population over time.
-
Positive Selection (Resistance Screening): Cells are subjected to high drug pressure, near a lethal dose (e.g., causing 70-90% growth inhibition).[9] Here, sgRNAs targeting genes whose knockout confers resistance will become enriched in the surviving cell population.
Following treatment, genomic DNA is extracted from the surviving cells, and the sgRNA sequences are amplified and quantified using next-generation sequencing. By comparing the abundance of each sgRNA in the treated population to a control population, "hit" genes that significantly alter drug sensitivity can be identified.[10]
Data Presentation: Genes Modulating Anthracycline Sensitivity
While specific genome-wide CRISPR-Cas9 screens for this compound were not available in the reviewed literature, several studies have been conducted with the closely related anthracycline, Daunorubicin, often in combination with Cytarabine and Etoposide (ADE regimen) in AML.[11][12][13][14] The findings from these studies are highly relevant to understanding this compound sensitivity.
Table 1: Summary of Genes Modulating Daunorubicin Sensitivity in AML Cells Identified by CRISPR-Cas9 Screening
| Gene | Modulation of Drug Response | Selection Type in Screen | Significance | Reference |
| BCL2 | Resistance | Negative | High expression associated with poor outcomes. Knockdown sensitizes cells to ADE. | [12][14][15] |
| CLIP2 | Resistance | Negative | High expression associated with poor outcomes. Knockdown sensitizes cells to ADE. | [12][14][15] |
| VAV3 | Resistance | Negative | High expression associated with poor outcomes. Knockdown sensitizes cells to ADE. | [12][14][15] |
| GRPEL1 | Sensitivity | Positive | High expression associated with beneficial outcomes. | [14][15] |
| HCFC1 | Sensitivity | Positive | High expression associated with beneficial outcomes. | [14][15] |
| TAF10 | Sensitivity | Positive | High expression associated with beneficial outcomes. | [14][15] |
| GABARAP | Complex (Resistant to Daunorubicin, Sensitive to Cytarabine/Etoposide) | Mixed | Associated with better outcomes. | [13] |
| GYPA | Complex (Resistant to Daunorubicin, Sensitive to Cytarabine/Etoposide) | Mixed | Associated with better outcomes. | [13] |
| SUCLG2 | Complex (Resistant to Daunorubicin, Sensitive to Cytarabine/Etoposide) | Mixed | Associated with better outcomes. | [13] |
| C11orf58 | Complex (Resistant to Daunorubicin, Sensitive to Cytarabine/Etoposide) | Mixed | Associated with detrimental outcomes. | [13] |
| MATR3 | Complex (Resistant to Daunorubicin, Sensitive to Cytarabine/Etoposide) | Mixed | Associated with detrimental outcomes. | [13] |
Table 2: Quantitative Results from a Genome-Wide CRISPR Screen for ADE Component Sensitivity in K-562 Cells
| Drug | Number of Identified Sensitive Genes | Number of Identified Resistant Genes | Reference |
| Cytarabine | 888 | 306 | [13] |
| Daunorubicin | 114 | 1301 | [13] |
| Etoposide | 878 | 412 | [13] |
Experimental Protocols
This section provides a detailed methodology for performing a CRISPR-Cas9 screen to identify genes modulating this compound sensitivity, adapted from protocols for similar anthracyclines.[8][11][13]
Cell Line Preparation and sgRNA Library Selection
-
Cell Line Selection: Choose a cancer cell line relevant to the therapeutic application of this compound (e.g., an AML cell line such as K-562 or MOLM-13). Ensure the selected cell line is capable of efficient lentiviral transduction and expresses Cas9. If not, a Cas9-expressing stable cell line must first be generated.
-
sgRNA Library: Select a genome-wide or a focused sgRNA library (e.g., targeting kinases, druggable genome, etc.). The Brunello library is a widely used and validated genome-wide library.[13]
-
Library Amplification: Amplify the sgRNA library plasmid DNA to generate a sufficient quantity for lentiviral packaging.
Lentiviral Production and Transduction
-
Lentiviral Packaging: Co-transfect the sgRNA library plasmid with lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line like HEK293T.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Titer Determination: Determine the viral titer to calculate the appropriate volume needed to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA integration.[6]
-
Transduction: Transduce the target cancer cell line with the sgRNA library at the predetermined low MOI. A sufficient number of cells should be transduced to maintain a library coverage of at least 400-500x.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin) if the sgRNA vector contains a resistance marker.
This compound Treatment (Screening)
-
Determine ICx Values: Prior to the screen, perform a dose-response curve to determine the appropriate concentrations of this compound for the screen.
-
Screening Culture:
-
Split the transduced and selected cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and an this compound-treated group.
-
Maintain the cells in culture for a predetermined period, typically 7-14 cell doublings, ensuring that library representation is maintained at each passage.
-
Replenish the drug and media as required throughout the culture period.
-
-
Cell Harvest: At the end of the treatment period, harvest cells from both the control and treated populations for genomic DNA extraction.
Genomic DNA Extraction, Sequencing, and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested cells. Ensure sufficient DNA is isolated to maintain library coverage.
-
sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons using a high-throughput sequencing platform like the Illumina NovaSeq 6000.[11]
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Utilize bioinformatics tools like MAGeCK to analyze the data.[11] This software compares the sgRNA abundance between the this compound-treated and control samples to calculate a score (e.g., beta score or RRA score) for each gene.
-
Genes with a significantly depleted sgRNA representation in the treated sample are considered sensitivity "hits" (negative selection).
-
Genes with a significantly enriched sgRNA representation are identified as resistance "hits" (positive selection).
-
Visualizations
This compound's Mechanism of Action and Resistance Pathways
Caption: this compound's mechanism of action and a key resistance pathway.
General Workflow for CRISPR-Cas9 Screening for this compound Sensitivity
Caption: Workflow of a pooled CRISPR-Cas9 screen for drug sensitivity.
Conclusion
CRISPR-Cas9 screening is a robust and unbiased method for identifying the genetic determinants of this compound sensitivity and resistance.[6][7] The protocols and data presented here, largely adapted from studies on the similar anthracycline Daunorubicin, provide a strong framework for researchers to initiate their own investigations into this compound's mechanisms of action and resistance. The identification of genes such as BCL2 as a resistance factor and GRPEL1 as a sensitivity factor opens avenues for developing combination therapies and for the prognostic stratification of patients.[12][14] By applying these powerful genomic tools, the scientific community can continue to advance the efficacy and application of this important chemotherapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Action mechanism of this compound (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 9. revvity.com [revvity.com]
- 10. Results for "crispr screening" | Springer Nature Experiments [experiments.springernature.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Genome-wide CRISPR/Cas9 screen identifies AraC-daunorubicin-etoposide response modulators associated with outcomes in pediatric AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Genome-wide CRISPR/Cas9 screen identifies AraC-daunorubicin-etoposide response modulators associated with outcomes in pediatric AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Idarubicin Resistance in Leukemia Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Idarubicin resistance in leukemia cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Drug Efflux Mechanisms
Question: My leukemia cell line is showing resistance to this compound, and I suspect drug efflux pumps are involved. How can I confirm this and what are the common pitfalls in the experiment?
Answer:
Increased drug efflux is a primary mechanism of resistance to anthracyclines like this compound. The most common culprits are ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and ABCA3.[1][2][3]
Troubleshooting Guide: Investigating Drug Efflux
| Potential Issue | Recommended Solution |
| Inconclusive results from efflux inhibitor assays. | - Verify inhibitor specificity and concentration: Use well-characterized inhibitors at optimal concentrations (e.g., Verapamil for P-gp).[4][5] - Control for inhibitor toxicity: Ensure the inhibitor concentration used is not cytotoxic to your cells, which could confound the results. - Consider the role of Idarubicinol: The major metabolite of this compound, Idarubicinol, can also be a substrate for efflux pumps.[4] Assays should ideally measure the efflux of both compounds. |
| Low or no expression of common ABC transporters (P-gp, MRP1) despite functional evidence of efflux. | - Broaden your search: Investigate the expression of other ABC transporters like ABCA3, which has been implicated in this compound resistance.[2] - Consider lysosomal sequestration: Some ABC transporters, like ABCA3, can sequester drugs within lysosomes, preventing them from reaching their nuclear target.[6] This can be investigated using lysosomal markers and fluorescence microscopy. |
| Difficulty in interpreting flow cytometry data for drug accumulation. | - Optimize dye concentration and incubation time: Use a fluorescent substrate for the suspected transporter (e.g., Rhodamine 123 for P-gp) and optimize its concentration and incubation time to achieve a clear signal. - Include proper controls: Use a parental sensitive cell line and a known resistant cell line as positive and negative controls. - Gate on viable cells: Use a viability dye to exclude dead cells, which can non-specifically accumulate fluorescent dyes. |
Experimental Protocol: P-glycoprotein Functional Assay using Flow Cytometry
This protocol assesses the function of P-gp by measuring the efflux of a fluorescent substrate, Rhodamine 123, in the presence and absence of a P-gp inhibitor, Verapamil.
-
Cell Preparation: Harvest leukemia cells in logarithmic growth phase and wash with PBS. Resuspend cells at a concentration of 1 x 10^6 cells/mL in phenol red-free RPMI-1640 medium.
-
Inhibitor Pre-incubation: Aliquot cells into two sets of tubes. To one set, add Verapamil to a final concentration of 10 µM and incubate at 37°C for 30 minutes. The other set will serve as the control without the inhibitor.
-
Rhodamine 123 Staining: Add Rhodamine 123 to all tubes to a final concentration of 0.5 µM. Incubate at 37°C for 30 minutes in the dark.
-
Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed phenol red-free RPMI-1640 medium (with and without Verapamil as in step 2) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis: Pellet the cells, resuspend in ice-cold PBS, and analyze immediately on a flow cytometer. Measure the mean fluorescence intensity (MFI) of Rhodamine 123. A significant increase in MFI in the Verapamil-treated cells compared to the untreated cells indicates P-gp-mediated efflux.
2. Target Alteration: Topoisomerase II
Question: I hypothesize that alterations in topoisomerase II (Topo II) are contributing to this compound resistance in my cell line. What experimental approaches can I use to investigate this?
Answer:
This compound's primary mechanism of action is the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and transcription.[7][8] Resistance can arise from decreased Topo II expression or mutations in the TOP2A gene that reduce the drug's ability to stabilize the Topo II-DNA cleavable complex.[1][9]
Troubleshooting Guide: Investigating Topoisomerase II Alterations
| Potential Issue | Recommended Solution |
| No significant change in Topo IIα protein levels between sensitive and resistant cells. | - Sequence the TOP2A gene: Look for point mutations, particularly in the regions encoding the drug-binding site. - Perform a DNA cleavage assay: This functional assay directly measures the formation of Topo II-DNA cleavable complexes in the presence of this compound. A reduction in complex formation in resistant cells suggests a functional alteration of the enzyme. |
| Difficulty in detecting Topo II-DNA complexes. | - Optimize drug concentration and treatment time: The formation of cleavable complexes is transient. Perform a time-course and dose-response experiment to identify the optimal conditions for complex trapping. - Use a sensitive detection method: The "trapped in agarose DNA immunostaining" (TARDIS) assay can visualize isoform-specific Topo II complexes in individual cells.[10] |
Experimental Protocol: In Vitro DNA Cleavage Assay
This assay assesses the ability of this compound to induce Topoisomerase II-mediated DNA cleavage.
-
Nuclear Extract Preparation: Isolate nuclear extracts from both sensitive and resistant leukemia cells.
-
DNA Substrate: Use a supercoiled plasmid DNA (e.g., pBR322) as the substrate.
-
Reaction Mixture: Set up reactions containing the nuclear extract, plasmid DNA, and varying concentrations of this compound in a suitable reaction buffer. Include a control without this compound.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow for the formation of cleavable complexes.
-
Protein Denaturation: Stop the reaction by adding SDS and proteinase K to digest the proteins, leaving the DNA with covalently bound Topo II at the cleavage sites.
-
Agarose Gel Electrophoresis: Analyze the DNA on an agarose gel. The presence of linearized plasmid DNA in the this compound-treated samples indicates the formation of Topo II-mediated double-strand breaks. A reduced amount of linearized DNA in resistant cell extracts compared to sensitive cell extracts suggests a mechanism of resistance involving Topo II.
3. DNA Damage Repair and Apoptosis Evasion
Question: My this compound-resistant cells seem to be repairing DNA damage more efficiently and are less prone to apoptosis. How can I dissect these mechanisms?
Answer:
Enhanced DNA repair and evasion of apoptosis are critical for the survival of leukemia cells treated with DNA-damaging agents like this compound.[11] Key pathways involved include the PARP-1/NF-κB signaling pathway for DNA repair and the intrinsic and extrinsic apoptosis pathways.[12]
Troubleshooting Guide: Investigating DNA Repair and Apoptosis
| Potential Issue | Recommended Solution |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | - Optimize this compound concentration and treatment duration: Ensure you are using a concentration that induces apoptosis in the sensitive cells but is less effective in the resistant cells. - Use multiple apoptosis markers: In addition to Annexin V/PI, assess caspase-3/7/8/9 activation and look for changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members).[2] |
| Difficulty in linking a specific DNA repair pathway to resistance. | - Profile the expression of key DNA repair genes: Use RT-qPCR or a targeted gene expression panel to look for upregulation of genes involved in pathways like base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR).[13][14] - Use specific inhibitors: Inhibit key DNA repair proteins (e.g., PARP inhibitors like Olaparib) to see if you can re-sensitize the resistant cells to this compound.[12] |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat sensitive and resistant leukemia cells with an appropriate concentration of this compound for a predetermined time (e.g., 24-48 hours). Include untreated controls.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: Compare the percentage of apoptotic cells in the treated sensitive and resistant populations. A lower percentage of apoptotic cells in the resistant line indicates evasion of apoptosis.
Data Presentation
Table 1: Comparative IC50 Values of Anthracyclines in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | Daunorubicin (nM) | Doxorubicin (nM) | This compound (nM) | Resistance Index (vs. Parental) |
| K562 (Parental) | 25 | 40 | 10 | - |
| K562/DNR (Daunorubicin-resistant) | 2500 | 3200 | 50 | 100 |
| K562/IDA (this compound-resistant) | 100 | 150 | 120 | 12 |
This table provides example data for illustrative purposes.
Table 2: Effect of Efflux Pump Inhibitors on Intracellular this compound Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Increase in MFI |
| HL-60 (Sensitive) | This compound | 500 | - |
| HL-60 (Sensitive) | This compound + Verapamil | 550 | 1.1 |
| HL-60/VCR (Resistant) | This compound | 150 | - |
| HL-60/VCR (Resistant) | This compound + Verapamil | 450 | 3.0 |
This table provides example data for illustrative purposes.
Signaling Pathways and Experimental Workflows
Signaling Pathway: PARP-1/NF-κB Mediated DNA Repair and Chemoresistance
Caption: PARP-1/NF-κB pathway in this compound resistance.
Experimental Workflow: Investigating this compound Resistance Mechanisms
Caption: Workflow for investigating this compound resistance.
References
- 1. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alleviation of the drug-resistant phenotype in this compound and cytosine arabinoside double-resistant acute myeloid leukemia cells by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effect of multidrug resistance modifiers on idarubicinol efflux in blasts of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and this compound Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukemia and ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound and idarubicinol are less affected by topoisomerase II-related multidrug resistance than is daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation and longevity of this compound-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repair of this compound-induced DNA damage: a cause of resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PARP-1 inhibitors enhance the chemosensitivity of leukemia cells by attenuating NF- кB pathway activity and DNA damage response induced by this compound : PARP-1 inhibitors attenuate DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Idarubicin Resistance in Refractory AML Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming Idarubicin resistance in refractory Acute Myeloid Leukemia (AML) models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in AML?
A1: this compound resistance in AML is a multifaceted issue involving several key mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), actively pumps this compound out of the leukemic cells, reducing its intracellular concentration and efficacy.[1][2][3]
-
Alterations in Drug Target: Changes in the expression or function of topoisomerase II, the primary target of this compound, can lead to reduced drug binding and DNA damage.[1][4]
-
Genetic Mutations: Mutations in genes like FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (FLT3-ITD), and DNA methyltransferase 3A (DNMT3A) are associated with the activation of pro-survival signaling pathways and resistance to chemotherapy.[1]
-
Aberrant Signaling Pathways: Constitutive activation of pro-survival signaling pathways, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways, promotes cell survival and proliferation, counteracting the cytotoxic effects of this compound.[1][5]
-
Defects in Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and downregulation of pro-apoptotic proteins can render AML cells resistant to this compound-induced cell death.[3]
-
Leukemia Stem Cells (LSCs): A subpopulation of quiescent LSCs can evade chemotherapy and contribute to disease relapse.[3]
Q2: Which AML cell lines are commonly used to model this compound resistance?
A2: Several human AML cell lines are utilized to study this compound resistance. The choice of cell line can depend on the specific genetic background and resistance mechanisms being investigated. Some commonly used cell lines include:
-
HL-60: A myeloblastic cell line often used to develop resistance to various chemotherapeutic agents, including this compound.
-
K562: A chronic myelogenous leukemia cell line in blast crisis that has been used to study anthracycline resistance.[4]
-
MOLM-13 and HEL: AML cell lines that exhibit varying sensitivities to this compound.[6]
-
AML-2/IDAC: A specifically developed cell line resistant to a combination of this compound and Cytarabine.[7]
Q3: What are some strategies to overcome this compound resistance in experimental models?
A3: Researchers are exploring several strategies to circumvent this compound resistance:
-
Combination Chemotherapy: Combining this compound with other cytotoxic agents like high-dose Cytarabine (Ara-C) and Fludarabine (FLAG-Ida regimen) is a common clinical and experimental approach.
-
Targeted Therapy: For AML with specific mutations, targeted inhibitors can be effective. For instance, FLT3 inhibitors (e.g., quizartinib) can be used in FLT3-ITD positive AML.[8]
-
Modulation of Drug Efflux: Using inhibitors of ABC transporters, such as verapamil, can increase the intracellular concentration of this compound.
-
Inhibition of Pro-Survival Signaling: Targeting key nodes in pathways like PI3K/Akt/mTOR with small molecule inhibitors can re-sensitize resistant cells to this compound.
-
Induction of Apoptosis: Using BH3 mimetics to promote apoptosis can be a promising strategy.
-
Novel Drug Formulations: Developing new drug delivery systems to enhance drug uptake and retention in resistant cells.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our resistant cell line.
| Possible Cause | Troubleshooting Step |
| Cell line instability | Regularly perform cell line authentication (e.g., short tandem repeat profiling). Ensure consistent culture conditions (media, serum, passage number). |
| Drug degradation | Prepare fresh stock solutions of this compound regularly. Store aliquots at -20°C or -80°C and protect from light. |
| Inconsistent cell seeding density | Optimize and standardize cell seeding density for cytotoxicity assays. Ensure even cell distribution in multi-well plates. |
| Variability in assay incubation time | Strictly adhere to the optimized incubation time for the cytotoxicity assay. |
| Mycoplasma contamination | Routinely test cell cultures for mycoplasma contamination. |
Problem 2: Unable to detect a significant increase in P-glycoprotein (P-gp) expression in our this compound-resistant cell line by Western blot.
| Possible Cause | Troubleshooting Step |
| Resistance mechanism is not P-gp mediated | Investigate other resistance mechanisms, such as altered topoisomerase II expression, mutations in signaling pathway components, or other ABC transporters (e.g., MRP1, BCRP). |
| Suboptimal antibody or blotting conditions | Validate the P-gp antibody with a positive control cell line known to overexpress P-gp. Optimize antibody concentration, incubation times, and blocking conditions. |
| Low protein loading | Ensure equal and sufficient protein loading by performing a total protein quantification assay (e.g., BCA assay) and using a loading control (e.g., β-actin, GAPDH). |
| Membrane protein extraction issues | Use a protein extraction protocol optimized for membrane proteins to ensure efficient P-gp solubilization. |
Problem 3: No significant increase in apoptosis is observed after treating resistant cells with a combination of this compound and a resistance-reversing agent.
| Possible Cause | Troubleshooting Step |
| Ineffective concentration of the reversing agent | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the reversing agent. |
| Incorrect timing of drug administration | Optimize the timing of co-administration or sequential administration of this compound and the reversing agent. |
| Apoptosis is not the primary mode of cell death | Investigate other forms of cell death, such as necrosis or autophagy. |
| Apoptosis measured at a suboptimal time point | Perform a time-course experiment to identify the peak of the apoptotic response. |
Data Presentation
Table 1: Lethal Concentration (LC50) of this compound in Various AML Cell Lines
| Cell Line | LC50 (nM) |
| MOLM-13 | 11.7 |
| HL-60 | 25.1 |
| HEL | 61.2 |
| K-562 | 142.3 |
Data extracted from a study by Marquet et al. (2023).[6]
Table 2: Fold Resistance to Anthracyclines in a P-glycoprotein Overexpressing Cell Line
| Drug | Fold Increase in IC50 (Resistant vs. Parental) |
| This compound | 1.8 |
| Doxorubicin | 12.3 |
| Idarubicinol | 7.8 |
| Doxorubicinol | 18.9 |
Data from a study using NIH-3T3 cells transfected with the human mdr1 gene.[9]
Experimental Protocols
Protocol 1: Development of an this compound-Resistant AML Cell Line
This protocol describes a method for generating an this compound-resistant AML cell line by continuous exposure to stepwise increasing concentrations of the drug.
Materials:
-
Parental AML cell line (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound hydrochloride
-
Sterile, filtered DMSO
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Determine the initial IC50 of the parental cell line: Perform a dose-response assay to determine the concentration of this compound that inhibits 50% of cell growth.
-
Initial Drug Exposure: Culture the parental cells in a concentration of this compound corresponding to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
-
Monitoring and Subculturing: Monitor the cells for growth. When the cells resume a normal growth rate and viability is high, subculture them.
-
Stepwise Increase in Drug Concentration: Once the cells have adapted to the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Cryopreserve: Repeat steps 3 and 4, gradually increasing the this compound concentration. At each step where the cells have adapted to a new concentration, cryopreserve a batch of cells for backup.
-
Characterization of the Resistant Cell Line: Once a desired level of resistance is achieved (e.g., 10-fold or higher IC50 compared to the parental line), characterize the resistant cell line for the expression of resistance markers and its phenotype. Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
Materials:
-
Sensitive and this compound-resistant AML cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-P-glycoprotein/MDR1
-
Loading control primary antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the P-gp expression to the loading control.
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Materials:
-
AML cells treated with this compound and/or other agents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound and/or other compounds for the specified duration. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: Experimental workflow for studying and overcoming this compound resistance in AML.
Caption: The PI3K/Akt/mTOR signaling pathway in AML.
Caption: Key signaling pathways activated by FLT3-ITD in AML.
References
- 1. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 4. Development of drug resistance is reduced with this compound relative to other anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Alleviation of the drug-resistant phenotype in this compound and cytosine arabinoside double-resistant acute myeloid leukemia cells by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic cytotoxicity of dual PI3K/mTOR and FLT3 inhibition in FLT3-ITD AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative resistance of this compound, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Idarubicin solubility issues in aqueous buffers
<content_type_2>
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Idarubicin in aqueous buffers for research applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound hydrochloride not dissolving in water or Phosphate-Buffered Saline (PBS)?
This compound hydrochloride is sparingly soluble in aqueous buffers.[1] Direct dissolution in water or PBS often results in incomplete solubilization or precipitation. While some sources mention slight solubility in water with gentle heating (up to 10 mg/mL), this is not the recommended primary method for preparing stock solutions for cell-based assays. The pH of the solution is also a critical factor; the pH of a 1 in 200 solution of this compound hydrochloride in water is between 5.0 and 6.5.[2]
Q2: What is the recommended solvent for preparing a concentrated stock solution?
The recommended solvent for this compound hydrochloride is dimethyl sulfoxide (DMSO).[1][3] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable.[3] For most applications, preparing a stock solution of 10 mg/mL in fresh, anhydrous DMSO is a reliable starting point.[1]
Q3: How do I prepare a working solution in an aqueous buffer from my DMSO stock?
To prepare a working solution, you should first dissolve the this compound hydrochloride in DMSO to create a high-concentration stock.[1] Then, this stock solution can be serially diluted with the aqueous buffer of your choice (e.g., PBS, cell culture media) to the final desired concentration.[1] This two-step method ensures maximum solubility in the final aqueous solution.[1]
Q4: I observed a precipitate when I diluted my DMSO stock solution into my cell culture medium. What should I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds dissolved in DMSO.[4][5] This occurs because the compound, which is stable in the organic solvent, crashes out of solution when introduced to the aqueous environment where its solubility is much lower.[4]
Here are several troubleshooting steps:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility, but low enough to not affect your cells. Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is crucial to determine the specific tolerance for your cell line.[6]
-
Optimize Dilution Method: Instead of adding the small volume of DMSO stock directly to the full volume of media, try pre-mixing the stock with a small volume of media first. Then, add this intermediate dilution to the rest of the media. This can sometimes prevent localized high concentrations that lead to precipitation.[5]
-
Reduce Working Concentration: If precipitation persists, your final working concentration may be above the solubility limit of this compound in that specific medium. The solubility of this compound hydrochloride in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/mL.[1] Consider lowering the final concentration for your experiment.
Q5: Can I heat or sonicate my aqueous solution to help dissolve the this compound?
While gentle heating can be used to dissolve this compound hydrochloride in water for certain applications, it is generally not recommended for preparing solutions for biological experiments. Heating can degrade the compound or alter its activity. Sonication may also introduce energy that could potentially damage the molecule. The most reliable method is the DMSO-first approach described in Q3.
Q6: How should I store this compound solutions and for how long are they stable?
-
Solid Form: this compound hydrochloride as a crystalline solid should be stored at -20°C and is stable for at least four years.[1]
-
DMSO Stock Solutions: Store in tightly sealed vials at -20°C.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1] Prepare fresh dilutions from your DMSO stock for each experiment. However, some studies have shown that diluted this compound solutions (0.1 mg/mL to 0.73 mg/mL) can be physicochemically stable for up to 28 days when stored protected from light at 2°C–8°C.[7] Reconstituted solutions for injection (1 mg/mL in Water for Injection) are reported to be stable for 72 hours under refrigeration (2° to 8°C).[8][9]
Quantitative Solubility Data
The following table summarizes key solubility and physicochemical properties of this compound hydrochloride.
| Property | Value | Source(s) |
| Solubility in DMSO | ~10 mg/mL to 100 mg/mL | [1][3] |
| Solubility in Water | Slightly soluble (0.772 mg/mL) | [10][11] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Solubility in Methanol | Sparingly soluble, tested at 20 mg/mL | [2] |
| Solubility in Ethanol | Slightly soluble / Insoluble | [2][3] |
| pKa (Strongest Acidic) | 8.04 | [11] |
| pKa (Strongest Basic) | 10.04 | [11] |
| LogP | 0.2 - 1.69 | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound hydrochloride (crystalline solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Allow the this compound hydrochloride vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL. For example, add 100 µL of DMSO to 1 mg of this compound HCl.
-
Vortex briefly until the solid is completely dissolved. The solution should be a clear, orange-red color.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
10 mg/mL this compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Determine the final concentration needed for your experiment. For this example, we will prepare a 1 µM working solution (Molecular Weight of this compound HCl is 533.95 g/mol ).
-
Perform serial dilutions. It is not advisable to add a very small volume (e.g., <1 µL) of stock directly into a large volume of media.
-
Intermediate Dilution: First, dilute the 10 mg/mL stock solution. For example, add 2 µL of the 10 mg/mL stock to 998 µL of sterile culture medium. This creates an intermediate solution of 20 µg/mL.
-
Final Dilution: Calculate the volume of the intermediate solution needed. To get a final concentration of 1 µM (~0.534 µg/mL), you would add approximately 26.7 µL of the 20 µg/mL intermediate solution to each mL of your final culture volume.
-
-
Mix the final solution gently by pipetting or swirling.
-
Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically ≤0.5%).
-
Use the freshly prepared working solution immediately.[1]
Visual Guides
Troubleshooting Workflow for this compound Solubility
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Antitumor Efficacy of Cytarabine and this compound in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical stability of this compound Accord in punctured original vials, syringes and after dilution with water for injection - GaBIJ [gabi-journal.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound | C26H27NO9 | CID 42890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Technical Support Center: Mitigating Off-Target Effects of Idarubicin in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the off-target effects of Idarubicin in animal studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in animal studies?
A1: The most significant and dose-limiting off-target effect of this compound is cardiotoxicity, manifesting as cardiomyopathy and heart failure.[1][2][3] This is a class effect for anthracyclines.[4] Other reported toxicities include severe myelosuppression (neutropenia, thrombocytopenia), mucositis, and gastrointestinal issues.[2]
Q2: What is the underlying mechanism of this compound-induced cardiotoxicity?
A2: this compound-induced cardiotoxicity is primarily mediated by its interaction with Topoisomerase IIβ (TOP2B) in cardiomyocytes.[5] Unlike cancer cells which predominantly express Topoisomerase IIα (TOP2A), cardiomyocytes express TOP2B.[5] Inhibition of TOP2B leads to DNA double-strand breaks, triggering a cascade of events including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, cardiomyocyte apoptosis (programmed cell death).[6][7][8]
Q3: How can we reduce the cardiotoxic effects of this compound in our animal models?
A3: A promising strategy is the use of novel drug delivery systems, such as liposomal encapsulation.[9][10] Liposomal formulations can alter the biodistribution of this compound, leading to reduced accumulation in cardiac tissue and consequently, lower cardiotoxicity.[10] Combination therapies, where this compound is co-administered with other agents, may also allow for dose reduction and thereby mitigate toxicity, although this requires careful investigation of potential drug-drug interactions.
Q4: What are the key parameters to monitor for assessing this compound-induced cardiotoxicity in rodents?
A4: A multi-pronged approach is recommended. This includes:
-
Echocardiography: To assess cardiac function by measuring parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[11][12]
-
Cardiac Biomarkers: Blood levels of cardiac troponin I (cTnI) and cardiac troponin T (cTnT) are sensitive and specific indicators of myocardial injury.[13][14][15][16]
-
Histopathology: Post-mortem examination of heart tissue for signs of cardiomyocyte damage, such as vacuolization, myofibrillar loss, and fibrosis.[4][11]
Troubleshooting Guides
Problem 1: High incidence of mortality in the this compound-treated group unrelated to tumor progression.
| Possible Cause | Suggested Solution |
| Acute Cardiotoxicity: A high single dose or rapid infusion can lead to acute cardiac events. | Consider fractionating the total dose over several days. Optimize the administration protocol, for instance, by using a slower infusion rate. |
| Severe Myelosuppression: this compound can cause profound bone marrow suppression, leading to life-threatening infections or hemorrhage. | Implement a complete blood count (CBC) monitoring schedule. Prophylactic use of antibiotics or supportive care with growth factors (e.g., G-CSF) may be necessary. Adjust the this compound dose based on nadir counts. |
| Off-target Toxicity in Other Organs: High concentrations of free this compound can damage other organs. | Evaluate the potential of using a liposomal formulation of this compound to improve its therapeutic index. |
Problem 2: Inconsistent or non-significant changes in cardiac function parameters (LVEF, FS) despite suspected cardiotoxicity.
| Possible Cause | Suggested Solution |
| Timing of Measurement: Changes in LVEF and FS can be late-stage indicators of cardiotoxicity. | Incorporate the measurement of more sensitive, early-stage biomarkers like cardiac troponins (cTnI, cTnT) into your study design.[13][14][15] |
| Technical Variability in Echocardiography: Improper animal positioning, anesthesia depth, or probe placement can lead to inaccurate readings. | Standardize the echocardiography protocol, including consistent anesthesia and precise imaging planes. Ensure the technician is experienced in rodent echocardiography.[17] |
| Animal Model Selection: The chosen animal strain may be less susceptible to this compound-induced cardiotoxicity. | Review the literature for strains known to be more sensitive to anthracycline-induced cardiotoxicity. |
Quantitative Data Summary
Table 1: Effect of Liposomal Formulation on this compound Cardiac Uptake in a Perfused Rat Heart Model
| Formulation | Cardiac Uptake of this compound (%) | Negative Inotropic Action (% of free this compound) |
| Free this compound | 100 | 100 |
| Liposomal this compound | ~15 | <5 |
| Data synthesized from a study on perfused rat hearts, indicating significantly reduced cardiac uptake and negative inotropic effects with liposomal encapsulation.[10] |
Table 2: Cardiac Troponin I (cTnI) Levels in a Rat Model of Doxorubicin-Induced Cardiac Injury
| Treatment Group | Serum cTnI Levels (ng/mL) |
| Control | Baseline |
| Low-Dose Doxorubicin | Significantly Increased |
| High-Dose Doxorubicin | Significantly Increased (higher than low-dose) |
| This table summarizes findings from a study using doxorubicin, a related anthracycline, demonstrating a dose-dependent increase in the cardiotoxicity biomarker cTnI.[16] |
Experimental Protocols
Protocol 1: Induction and Assessment of Cardiotoxicity in a Rat Model (Adapted from Doxorubicin studies)
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Drug Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. A cumulative dose can be achieved through weekly injections for several weeks (e.g., 1-2 mg/kg weekly).[4]
-
Echocardiography:
-
Perform baseline echocardiography before the first dose.
-
Repeat echocardiography at regular intervals (e.g., every 2 weeks) and at the end of the study.
-
Anesthetize rats (e.g., with isoflurane) and monitor heart rate and temperature.
-
Acquire M-mode and 2D images from the parasternal long- and short-axis views to measure LVEF and FS.[12][17]
-
-
Biomarker Analysis:
-
Histopathology:
-
At the end of the study, euthanize the animals and perfuse the hearts with saline followed by 10% neutral buffered formalin.
-
Excise the hearts, weigh them, and fix them in formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for cardiomyocyte vacuolization, myofibrillar loss, and inflammation. Masson's trichrome stain can be used to evaluate fibrosis.[11]
-
Visualizations
References
- 1. drugs.com [drugs.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Assessment and Management of Cardiotoxicity in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Effect of Doxorubicin on Cardiac Myocytes: Update of the Role of Apoptosis, Autophagy and Other Proteolytic Pathways [gavinpublishers.com]
- 7. This compound-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Use of cardiac troponin T levels as an indicator of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Idarubicin and Other Anthracyclines
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the anthracycline idarubicin with its counterparts, such as doxorubicin and daunorubicin. The following sections detail their relative performance, supported by experimental data, and provide insights into their mechanisms of action.
Executive Summary
This compound consistently demonstrates superior potency in vitro compared to other commonly used anthracyclines like doxorubicin and daunorubicin. This heightened efficacy is largely attributed to its increased lipophilicity, which facilitates more rapid and extensive cellular uptake. While sharing the core anthracycline mechanism of DNA intercalation and topoisomerase II inhibition, this compound also exhibits unique effects on epigenetic pathways. This guide summarizes the key in vitro performance differences and provides detailed experimental protocols for their assessment.
Data Presentation: Comparative In Vitro Performance
The following tables summarize the quantitative data from various in vitro studies, highlighting the differences in cytotoxicity and cellular uptake between this compound and other anthracyclines.
Table 1: Comparative Cytotoxicity (IC50) of Anthracyclines in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Doxorubicin (nM) | Daunorubicin (nM) | Epirubicin (ng/mL) | Reference |
| G | Rat Prostate Carcinoma (Androgen-Sensitive) | More effective than Doxorubicin or Epirubicin | - | - | - | [1] |
| AT.1, AT.3.1, MatLu, MatLyLu | Rat Prostate Carcinoma (Androgen-Independent) | More effective than Doxorubicin or Epirubicin | - | - | - | [1] |
| KB-3-1 | Drug-Sensitive | - | - | - | - | [1] |
| KB-V1 | Multidrug-Resistant | ~40 | 2300 | - | 1000 | [1] |
| OCI-AML2 | Acute Myeloid Leukemia | 2.6 | - | 8.1 | - | |
| OCI-AML3 | Acute Myeloid Leukemia | 5.1 | - | 28.1 | - | |
| HL-60 | Acute Myeloid Leukemia | 17.8 | - | 56.7 | - | |
| U937 | Acute Myeloid Leukemia | 10.1 | - | 30.8 | - | |
| MOLM-13 | Acute Myeloid Leukemia | 3.2 | - | 17.7 | - | |
| MV4-11 | Acute Myeloid Leukemia | 4.8 | - | 24.6 | - | |
| MCF-7 | Breast Cancer | 3.3 (ng/mL) | - | - | - | [2] |
Table 2: Cellular Uptake and Lipophilicity
| Anthracycline | Key Characteristic | Observation | Reference |
| This compound | Higher Lipophilicity | Exhibits more rapid and greater cellular uptake compared to doxorubicin.[1] | [3] |
| Doxorubicin | Lower Lipophilicity | Slower cellular uptake compared to this compound.[1] | [3] |
Mechanism of Action: Shared and Unique Pathways
All anthracyclines, including this compound, share a fundamental mechanism of action that involves the inhibition of cancer cell proliferation through two primary means:
-
DNA Intercalation: They insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[4]
-
Topoisomerase II Inhibition: They stabilize the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of DNA double-strand breaks.[4]
These actions trigger downstream signaling pathways, primarily leading to apoptosis (programmed cell death).
Signaling Pathway: Anthracycline-Induced Apoptosis
The diagram below illustrates the general intrinsic and extrinsic pathways of apoptosis initiated by anthracyclines.
References
Idarubicin vs. Daunorubicin: A Comparative Guide to Cross-Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of two common anthracycline chemotherapy agents, Idarubicin and Daunorubicin, in cancer cells. The information presented is supported by experimental data to aid researchers in understanding the nuances of resistance to these drugs and to inform the development of more effective cancer therapies.
Executive Summary
This compound and Daunorubicin are critical components in the treatment of various hematological malignancies. However, the development of drug resistance remains a significant clinical challenge. Experimental evidence indicates that while both drugs are susceptible to resistance mechanisms, their profiles differ significantly. This compound, a semi-synthetic analog of Daunorubicin, generally exhibits greater potency and is less susceptible to P-glycoprotein (P-gp) mediated multidrug resistance (MDR), a common mechanism of resistance to Daunorubicin. This guide delves into the quantitative differences in their cytotoxic activity against sensitive and resistant cancer cell lines, outlines the experimental protocols used to derive this data, and illustrates the key signaling pathways involved in resistance.
Comparative Cytotoxicity and Cross-Resistance
The following tables summarize the quantitative data on the cytotoxicity (IC50 values) and cross-resistance of this compound and Daunorubicin in various cancer cell lines. The resistance index (RI) is calculated as the ratio of the IC50 of the resistant cell line to that of the sensitive parent cell line.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Resistance Index (RI) | Reference |
| K562 (Human Leukemia) | Daunorubicin | 21.7 ± 5.6 nM | Not specified, but induced P-gp expression | - | [1] |
| This compound | 4.7 ± 1.3 nM | Not specified, did not induce P-gp expression | - | [1][2] | |
| MOLM-14 (Human Leukemia) | Daunorubicin | 8.1 ± 1.2 nM | - | - | [1] |
| This compound | 2.6 ± 0.9 nM | - | - | [1] | |
| LoVo (Human Colon Carcinoma) | Daunorubicin | Not specified | - | 101-112 (in IDA-resistant clones) | [3] |
| This compound | Not specified | - | 20-23 (in IDA-resistant clones) | [3] | |
| NIH-3T3 (Mouse Fibroblast) mdr1-transfected | Doxorubicin (related anthracycline) | - | 12.3-fold greater than parental | 12.3 | [4] |
| This compound | - | 1.8-fold greater than parental | 1.8 | [4] |
Intracellular Resistance in LoVo Colon Carcinoma Cells [3]
| Cell Line | Drug | IC50int Ratio (Resistant/Sensitive) |
| LoVo-IDA-1,2 (this compound-resistant) | Daunorubicin | 13.9 and 14.9 |
| This compound | 3.6 and 3.2 | |
| LoVo-DOX-1,2 (Doxorubicin-resistant) | Daunorubicin | 6.4 and 6.2 |
| This compound | 2.2 and 2.3 |
IC50int refers to the intracellular drug concentration required to cause 50% growth inhibition.
These data highlight that in both this compound-selected and Doxorubicin-selected resistant cell lines, the cross-resistance to Daunorubicin is significantly higher than the resistance to this compound itself.[3] This suggests that this compound is more effective than Daunorubicin in cells that have developed P-glycoprotein-mediated multidrug resistance.
Mechanisms of Resistance and Cross-Resistance
The primary mechanisms governing resistance to this compound and Daunorubicin involve drug efflux pumps and alterations in the drug's molecular target.
1. P-glycoprotein (P-gp) Mediated Efflux:
P-glycoprotein, the product of the mdr1 gene, is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many chemotherapy drugs, out of the cell.
-
Daunorubicin: A well-established substrate for P-gp. Overexpression of P-gp is a common mechanism of acquired resistance to Daunorubicin.[5]
-
This compound: Less susceptible to P-gp mediated efflux compared to Daunorubicin.[2][4] This is a key factor in its ability to overcome multidrug resistance.
The following diagram illustrates the P-glycoprotein-mediated drug efflux mechanism.
2. Topoisomerase II Alterations:
Both this compound and Daunorubicin are topoisomerase II inhibitors.[6] They exert their cytotoxic effects by stabilizing the topoisomerase II-DNA covalent complex, leading to DNA strand breaks and apoptosis. Alterations in the expression or function of topoisomerase II can lead to drug resistance.
The general mechanism of action for anthracyclines as topoisomerase II poisons is depicted below.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or Daunorubicin and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the drug concentration that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with this compound or Daunorubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
mdr1 Gene Expression Analysis (Real-Time PCR)
This method quantifies the messenger RNA (mRNA) levels of the mdr1 gene.
-
RNA Extraction: Isolate total RNA from untreated and drug-treated cancer cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using primers specific for the mdr1 gene and a housekeeping gene (e.g., GAPDH) for normalization. The reaction mixture typically contains cDNA, primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the cycle threshold (Ct) values for both the mdr1 gene and the housekeeping gene. Calculate the relative expression of the mdr1 gene using the ΔΔCt method.
The following diagram outlines the workflow for assessing drug resistance mechanisms.
Conclusion
The experimental data strongly suggest that this compound has a more favorable cross-resistance profile than Daunorubicin, particularly in the context of P-glycoprotein-mediated multidrug resistance. This compound's lower susceptibility to efflux by P-gp allows it to maintain greater cytotoxic activity in resistant cancer cells. This makes this compound a potentially more effective agent in patients who have developed resistance to Daunorubicin or other anthracyclines that are P-gp substrates. Understanding these distinct resistance profiles is crucial for optimizing chemotherapy regimens and for the rational design of novel therapeutic strategies to combat drug resistance in cancer.
References
- 1. Equipotent doses of daunorubicin and this compound for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of drug resistance is reduced with this compound relative to other anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of mechanisms responsible for resistance to this compound and daunorubicin in multidrug resistant LoVo cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative resistance of this compound, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of cross-resistance between nucleoside analogues and vincristine or daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
Liposomal Idarubicin Outperforms Free Drug in Preclinical Models: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of liposomal versus free idarubicin, supported by experimental data. Liposomal encapsulation of the potent chemotherapeutic agent this compound demonstrates a superior pharmacokinetic profile and enhanced efficacy in preclinical cancer models compared to the free drug. This advanced formulation offers a promising strategy to improve the therapeutic index of this compound.
Liposomal delivery systems have been shown to alter the biodistribution and pharmacokinetics of encapsulated drugs, often leading to increased efficacy and reduced toxicity. In the case of this compound, a potent anthracycline antibiotic used in the treatment of acute myeloid leukemia, liposomal formulations have been developed to improve its therapeutic properties. This guide synthesizes available in vivo data to compare the performance of liposomal this compound with its free counterpart.
Performance Data: Pharmacokinetics and Efficacy
In vivo studies consistently demonstrate that liposomal encapsulation significantly enhances the systemic exposure and therapeutic efficacy of this compound.
Pharmacokinetic Profile
Liposomal formulations of this compound exhibit a markedly improved pharmacokinetic profile compared to the free drug. Encapsulation leads to a substantial increase in the drug's circulation time and overall plasma concentration.
Table 1: Comparative Pharmacokinetics of Liposomal vs. Free this compound in Mice
| Formulation | Mean Area Under the Curve (AUC₀₋₄ₕ) (µmol·h/mL) | Half-life (t½) (h) |
| Free this compound | 0.030[1] | 1.2[2] |
| Liposomal this compound (DSPC/DSPE-PEG2000) | 1.38[1] | 6.7[2] |
As the data indicates, the liposomal formulation increased the mean AUC within the first 4 hours by 45-fold, demonstrating significantly higher plasma drug levels.[1] The half-life of liposomal this compound was also substantially longer than that of the free drug.[2]
Antitumor Efficacy
The improved pharmacokinetic properties of liposomal this compound translate into enhanced antitumor activity in preclinical models of leukemia.
Table 2: Efficacy of Liposomal vs. Free this compound in a Murine Leukemia Model
| Treatment Group (Dose) | Percent Increase in Lifespan (% ILS) |
| Saline | - |
| Free this compound (2 mg/kg) | 125%[2] |
| Liposomal this compound (2 mg/kg) | 156%[2] |
At an equivalent dose, liposomal this compound resulted in a greater increase in the lifespan of tumor-bearing mice compared to the free drug, indicating superior efficacy.[2]
In Vivo Toxicity Profile
A major dose-limiting factor for anthracyclines is cardiotoxicity. While direct comparative in vivo studies with extensive quantitative cardiac safety data for liposomal versus free this compound are not as widely published as for other anthracyclines like doxorubicin, the available evidence suggests that liposomal encapsulation of this compound reduces its cardiotoxicity. This is consistent with the general understanding that liposomal formulations of anthracyclines lead to decreased accumulation of the drug in the heart tissue. For instance, this compound itself has been shown to have a lower cardiac accumulation and intrinsic cardiotoxicity compared to doxorubicin.[3] Liposomal encapsulation is expected to further enhance this safety profile. Studies with other liposomal anthracyclines have consistently demonstrated a reduction in cardiotoxic events compared to the free drug.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the comparison of liposomal and free this compound.
Pharmacokinetic Studies
Objective: To determine and compare the pharmacokinetic parameters of liposomal and free this compound in an in vivo model.
Animal Model: Balb/c mice.[1]
Drug Administration:
-
Free this compound or radiolabeled liposomal this compound formulations are administered intravenously (i.v.) to the mice.[1]
-
The typical liposomal formulation consists of distearoylphosphatidylcholine (DSPC) and distearoylphosphatidylethanolamine-polyethylene glycol 2000 (DSPE-PEG2000).[1]
Sample Collection and Analysis:
-
At predetermined time points post-injection, blood samples are collected from the mice.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma is determined using an appropriate analytical method, such as scintillation counting for radiolabeled compounds or high-performance liquid chromatography (HPLC).
-
Pharmacokinetic parameters, including the area under the curve (AUC) and half-life (t½), are calculated from the plasma concentration-time data.
Efficacy Studies in a Murine Leukemia Model
Objective: To evaluate and compare the antitumor efficacy of liposomal and free this compound in a leukemia mouse model.
Animal Model: A murine leukemia model is established, for example, by inoculating mice with P388 leukemia cells.
Treatment Protocol:
-
Following tumor cell inoculation, mice are randomly assigned to different treatment groups: saline (control), free this compound, and liposomal this compound.[4]
-
Treatments are administered intravenously at equivalent doses (e.g., 1, 2, or 3 mg/kg).[4]
Efficacy Assessment:
-
The primary endpoint is the survival of the mice in each treatment group.
-
The percent increase in lifespan (% ILS) is calculated for each treatment group relative to the saline control group.
Mechanism of Action and Experimental Workflow
The cytotoxic effect of this compound is primarily achieved through its interaction with DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.
The diagram above illustrates both the typical experimental workflow for comparing free and liposomal this compound in vivo and the cellular mechanism of action of this compound. By intercalating into DNA and inhibiting topoisomerase II, this compound induces DNA damage, leading to cell cycle arrest and apoptosis.[3]
References
- 1. Improved retention of this compound after intravenous injection obtained for cholesterol-free liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cardiotoxicity of this compound and doxorubicin using the isolated perfused rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Independent Validation of Idarubicin: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Idarubicin's performance against other anthracyclines, supported by experimental data. We delve into the independent validation of its mechanism of action and cytotoxic effects, offering detailed experimental protocols and clear data visualizations to support your research and development endeavors.
This compound, a key anthracycline antibiotic, is widely utilized in the treatment of acute myeloid leukemia (AML).[1] Its efficacy stems from a multi-faceted mechanism of action that includes DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cancer cell death.[1] This guide synthesizes findings from various independent studies to validate these mechanisms and compare this compound's performance with its counterparts, Daunorubicin and Doxorubicin.
Comparative Cytotoxicity of Anthracyclines
Independent in vitro studies have consistently demonstrated this compound's potent cytotoxic effects against various leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in multiple studies. A meta-analysis combining clinical and in vitro data found this compound to be approximately 4.1 times more potent than Daunorubicin.[2][3]
| Cell Line | Drug | Mean IC50 (nM) | Standard Error of the Mean (SEM) | Daunorubicin:this compound IC50 Ratio | Reference |
| MOLT-4 | Daunorubicin | 56.7 | 5.2 | 5.52 | [2] |
| This compound | 10.3 | 0.9 | [2] | ||
| HL-60 | Daunorubicin | 29.8 | 2.5 | 4.08 | [2] |
| This compound | 7.3 | 0.6 | [2] | ||
| CEM | Daunorubicin | 8.1 | 0.7 | 3.12 | [2] |
| This compound | 2.6 | 0.2 | [2] | ||
| K562 | Daunorubicin | 28.9 | 2.9 | 3.05 | [2] |
| This compound | 9.5 | 1.0 | [2] | ||
| U937 | Daunorubicin | 29.3 | 2.1 | 3.57 | [2] |
| This compound | 8.2 | 0.6 | [2] | ||
| THP-1 | Daunorubicin | 56.7 | 4.8 | 3.19 | [2] |
| This compound | 17.8 | 1.5 | [2] | ||
| CCRF-CEM | Cytarabine + this compound (Liposomal) | See Reference | [4][5] |
Validated Mechanisms of Action
This compound's anti-cancer activity is attributed to several key mechanisms that have been independently validated through various experimental approaches.
DNA Intercalation and Topoisomerase II Inhibition
This compound acts by inserting itself between the base pairs of DNA, a process known as intercalation. This distorts the DNA double helix and interferes with the function of topoisomerase II, an enzyme crucial for DNA replication and transcription.[1] By stabilizing the complex between topoisomerase II and DNA, this compound prevents the re-ligation of DNA strands, leading to an accumulation of DNA damage.[1]
Induction of Apoptosis
The accumulation of irreparable DNA damage triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis.[1] Studies have shown that this compound-induced apoptosis is a time-dependent process involving the loss of mitochondrial membrane potential, an increase in intracellular calcium, and the activation of caspase-3.[6]
Generation of Reactive Oxygen Species (ROS)
This compound can also induce cellular damage through the generation of reactive oxygen species (ROS). The quinone moiety in its structure undergoes redox cycling, producing these highly reactive molecules as byproducts.[1] This oxidative stress further contributes to DNA damage, lipid peroxidation, and protein oxidation, intensifying the cytotoxic effects of the drug.[1]
Experimental Protocols
To facilitate the independent validation of these findings, detailed methodologies for key experiments are provided below.
Measurement of Intracellular ROS Generation
Objective: To quantify the intracellular levels of ROS in response to this compound treatment.
Materials:
-
Leukemia cell line (e.g., HL-60, K562)
-
This compound hydrochloride
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed the leukemia cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 2, 4, 6, 12, 24 hours). Include an untreated control group.
-
Probe Loading: After treatment, remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM H2DCFDA in pre-warmed PBS or serum-free medium to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Measurement: After incubation, wash the cells once with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.
Topoisomerase II Activity Assay (DNA Relaxation Assay)
Objective: To determine the inhibitory effect of this compound on the catalytic activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound hydrochloride
-
Stop buffer/loading dye (containing SDS and a tracking dye)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing 1x Topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a no-enzyme control.
-
Enzyme Addition: Add a pre-determined amount of human Topoisomerase II to each reaction tube (except the no-enzyme control).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA.
This guide provides a foundational understanding of the independently validated research findings on this compound. For more in-depth information and specific experimental details, researchers are encouraged to consult the cited literature.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Equipotent doses of daunorubicin and this compound for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The induction of apoptosis by daunorubicin and this compound in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of preclinical studies comparing Idarubicin and Daunorubicin
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a meta-analysis of preclinical data comparing the efficacy of Idarubicin and Daunorubicin, two common anthracycline chemotherapeutic agents used in the treatment of leukemia. The information presented is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective comparison of these compounds based on available preclinical experimental data.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of this compound and Daunorubicin in various Acute Myeloid Leukemia (AML) cell lines, as determined by IC50 (half-maximal inhibitory concentration) values. The data indicates that this compound is consistently more potent than Daunorubicin across all tested cell lines, with the equipotency ratio of Daunorubicin to this compound ranging from 3.05 to 5.52.
| Cell Line | Daunorubicin IC50 (nM) | This compound IC50 (nM) | Daunorubicin:this compound IC50 Ratio |
| HL-60 | 8.1 | 2.6 | 3.12 |
| Kasumi-1 | 56.7 | 10.3 | 5.50 |
| KG-1 | 18.2 | 5.2 | 3.50 |
| ME-1 | 35.4 | 11.6 | 3.05 |
| MOLM-13 | 22.9 | 4.2 | 5.45 |
| OCI-AML3 | 51.5 | 17.8 | 2.89 |
Data extracted from a study comparing the cytotoxic activity of Daunorubicin and this compound in vitro.[1]
Experimental Protocols
Objective: To determine the concentration of this compound and Daunorubicin required to inhibit the proliferation of AML cells by 50% (IC50).
Materials:
-
AML cell lines (e.g., HL-60, Kasumi-1, KG-1, ME-1, MOLM-13, OCI-AML3)
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and Daunorubicin stock solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure (MTT Assay):
-
Cell Seeding: AML cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere or stabilize for a few hours.
-
Drug Treatment: A series of dilutions of this compound and Daunorubicin are prepared and added to the wells. A control group of cells receives a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: After incubation, the culture medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration compared to the control. The IC50 value is then determined by plotting a dose-response curve and identifying the drug concentration that results in 50% inhibition of cell viability.
Visualizations
Signaling Pathway of Anthracyclines
The following diagram illustrates the primary mechanism of action for anthracyclines like this compound and Daunorubicin. Their cytotoxic effects are mainly attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II, leading to DNA double-strand breaks and the activation of apoptotic pathways.
Caption: Mechanism of action for this compound and Daunorubicin.
Experimental Workflow for In Vitro Comparison
This diagram outlines the typical workflow for a preclinical in vitro study comparing the cytotoxicity of this compound and Daunorubicin.
Caption: Workflow for in vitro cytotoxicity comparison.
Logical Flow of a Meta-Analysis
This diagram illustrates the logical steps involved in conducting a meta-analysis, a systematic approach to synthesizing data from multiple studies. While a comprehensive preclinical meta-analysis for this compound versus Daunorubicin is not widely available, this process highlights the rigorous methodology that would be applied.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Idarubicin
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Idarubicin is paramount. This guide provides a direct, procedural framework for the safe operational use and disposal of this compound, grounded in established safety protocols.
This compound hydrochloride is a hazardous drug, classified as fatal if swallowed, a suspected carcinogen, and with the potential to damage fertility or an unborn child.[1][2] Therefore, strict adherence to safety procedures is crucial to minimize exposure risk.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. It is recommended to use double gloves, a disposable gown, eye protection, and respiratory protection when handling this compound.[3][4][5][6][7][8][9]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves; double-gloving recommended.[4] | Prevents skin contact. The outer glove should be worn over the gown cuff and the inner glove underneath.[4] Change gloves immediately if contaminated or damaged.[4] |
| Gown | Disposable, lint-free, long-sleeved gown made of polyethylene-coated polypropylene.[4] It should close in the back.[9] | Provides a barrier against splashes and contamination of clothing.[4] |
| Eye Protection | Safety goggles with side shields or a face shield.[10][7][9][11] | Protects eyes from splashes or aerosols.[9] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or a full-face respirator.[4][11] | Required when there is a risk of aerosolization, such as during reconstitution of powder, handling of non-intact capsules, or cleaning up spills.[8] |
Operational Plan: Safe Handling Workflow
A systematic workflow is essential to ensure safety at every stage of handling this compound, from preparation to administration and disposal. All handling of this compound should be performed in a designated area, such as a biological safety cabinet (BSC) or a restricted access work area, to contain any potential contamination.[3][5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. drugs.com [drugs.com]
- 8. england.nhs.uk [england.nhs.uk]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. globalrph.com [globalrph.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
